Clk1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-2-5-15(21)20-17(14-7-4-11-23-14)13-9-8-12-6-3-10-19-16(12)18(13)22/h3-4,6-11,17,22H,2,5H2,1H3,(H,20,21) |
InChI Key |
HQMZBXRQASJEMD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Clk1-IN-4 and the Broader Role of CLK1 Inhibition in Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of Cdc2-like kinase 1 (CLK1) and the implications of its inhibition, with specific reference to the inhibitor Clk1-IN-4. While publicly available data on this compound is limited, this document will situate its role within the broader and more extensively researched field of CLK1/4 inhibitors. The guide will delve into the molecular mechanisms of CLK1, its central role in pre-mRNA splicing, and the therapeutic potential of its inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound, also identified as Compound 79, is a known inhibitor of the CDC-like kinase 1 (CLK1).[1][2][3] Its primary reported function is the inhibition of CLK1's kinase activity.
Potency of this compound
The inhibitory activity of this compound against CLK1 is characterized by a half-maximal inhibitory concentration (IC50) in the micromolar range.
| Compound | Target | IC50 |
| This compound | CLK1 | 1.5-2 µM |
| Data sourced from MedchemExpress and DC Chemicals.[1][2][3] |
While this compound serves as a documented inhibitor, the field of CLK1-targeted drug discovery has produced numerous other compounds with significantly higher potency, often in the nanomolar range. This guide will explore the broader functional implications of CLK1 inhibition using data from these more extensively characterized molecules.
The Core Function of CLK1: A Master Regulator of Pre-mRNA Splicing
CLK1 is a dual-specificity protein kinase that can phosphorylate serine, threonine, and tyrosine residues.[4] It is a key member of the CDC-like (or LAMMER) kinase family.[5] The primary and most critical function of CLK1 is the regulation of pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[5][6]
Phosphorylation of SR Proteins
CLK1 exerts its regulatory role by phosphorylating a family of splicing factors known as serine/arginine-rich (SR) proteins.[5][7] SR proteins are essential for the assembly of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA.
Upon phosphorylation by CLK1, SR proteins are released from nuclear speckles, which are storage sites for splicing factors, into the nucleoplasm.[8] In the nucleoplasm, the phosphorylated SR proteins can then participate in the selection of splice sites on pre-mRNA molecules. The balance of phosphorylation and dephosphorylation of SR proteins, controlled by kinases like CLK1 and phosphatases, is crucial for both constitutive and alternative splicing.[1]
The CLK1 Signaling Pathway in Splicing Regulation
The signaling pathway initiated by CLK1 is central to the fidelity and regulation of gene expression. A simplified representation of this pathway is illustrated below.
Therapeutic Potential and Applications in Drug Development
The dysregulation of alternative splicing is a hallmark of various diseases, including cancer.[6] Tumor cells often exploit altered splicing to produce protein isoforms that promote proliferation, metastasis, and therapeutic resistance. As key regulators of this process, CLK kinases, particularly CLK1 and CLK4 which are often overexpressed in tumors, have emerged as promising therapeutic targets.[2]
Inhibition of CLK1 can lead to:
-
Modulation of alternative splicing: Shifting the balance of splice variants to suppress oncogenic isoforms.[6]
-
Induction of apoptosis: Causing cell death in cancer cells that are dependent on specific splicing patterns for survival.[9]
-
Cell cycle arrest: Halting the proliferation of tumor cells.[9]
Comparative Potency of CLK1/4 Inhibitors
A variety of small molecule inhibitors targeting CLK1 and the highly homologous CLK4 have been developed. The table below summarizes the in vitro potencies of several notable examples.
| Compound | CLK1 IC50 | CLK2 IC50 | CLK4 IC50 | DYRK1A IC50 | Reference |
| TG003 | 20 nM | - | 15 nM | - | MedChemExpress[10] |
| CLK1/4-IN-1 | 9.7 nM | - | 6.6 nM | - | MedChemExpress[11] |
| CLK1-IN-3 | 5 nM | 42 nM | 108 nM | >1500 nM | MedChemExpress[11] |
| SRI-29329 | 78 nM | 16 nM | 86 nM | - | MedChemExpress[10] |
| ML315 | <10 nM | 231 nM | <10 nM | <10 nM | ProbeChem[12] |
| 10b | 12.7 nM | - | - | - | Schmitt et al.[2] |
| Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes. |
Experimental Protocols for Studying CLK1 Inhibition
To assess the efficacy and mechanism of action of CLK1 inhibitors, several key experiments are routinely performed. The methodologies outlined below are based on standard practices in the field.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CLK1.
Objective: To determine the IC50 value of an inhibitor against CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration close to the Km for CLK1)
-
Substrate peptide (e.g., a peptide containing an SR-rich sequence)
-
Test compound (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the recombinant CLK1 enzyme to the kinase buffer.
-
Add the diluted inhibitor to the wells and incubate for a predefined period (e.g., 10-15 minutes) to allow for binding.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Splicing Assay (RT-PCR)
This assay evaluates the effect of a CLK1 inhibitor on the alternative splicing of a specific target gene in cultured cells.
Objective: To determine if a CLK1 inhibitor can modulate the splicing pattern of a CLK1-regulated gene.
Materials:
-
Cultured cells (e.g., HCT116, T24 bladder cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternative splicing event of interest
-
DNA polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CLK1 inhibitor for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform Polymerase Chain Reaction (PCR) using primers that flank the alternatively spliced exon of a known CLK1 target gene.
-
Separate the PCR products on an agarose gel. The different splice isoforms will appear as bands of different sizes.
-
Quantify the intensity of the bands to determine the ratio of the different splice isoforms at each inhibitor concentration.
Conclusion
CLK1 is a pivotal kinase that governs the fundamental process of pre-mRNA splicing through the phosphorylation of SR proteins. Inhibitors targeting CLK1, such as this compound and a host of more potent and selective compounds, serve as critical tools for dissecting the complexities of splicing regulation and as promising therapeutic agents for diseases driven by splicing dysregulation, particularly cancer. The continued development and characterization of CLK1 inhibitors will undoubtedly deepen our understanding of cellular gene expression and pave the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 332939-32-9|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. uniprot.org [uniprot.org]
- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Clk1-IN-4 in SR Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdc2-like kinase 1 (CLK1) is a key regulator of pre-mRNA splicing through its phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity and subsequent aberrant splicing are implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLK1 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Clk1-IN-4, a potent and selective inhibitor of CLK1, and its role in the modulation of SR protein phosphorylation. We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the associated signaling pathways and experimental workflows.
Introduction: CLK1 and SR Proteins in Splicing Regulation
Pre-mRNA splicing, the process of removing introns and joining exons, is a fundamental step in eukaryotic gene expression, allowing for the generation of a vast proteomic diversity from a limited number of genes. This process is orchestrated by the spliceosome, a dynamic complex of small nuclear RNAs and proteins. The serine/arginine-rich (SR) family of proteins are crucial components of the spliceosome, playing a pivotal role in splice site selection and the regulation of both constitutive and alternative splicing.
The function of SR proteins is tightly regulated by their phosphorylation status, which is controlled by two main families of kinases: the SR protein kinases (SRPKs) and the Cdc2-like kinases (CLKs).[1][2] While SRPKs are primarily cytoplasmic and responsible for the initial phosphorylation of SR proteins, CLKs are nuclear and further phosphorylate SR proteins, a process critical for their localization to nuclear speckles and their subsequent recruitment to sites of active transcription and splicing.[1][3] CLK1, in particular, has been shown to hyperphosphorylate SR proteins, which can either enhance or inhibit their splicing activity depending on the specific SR protein and the pre-mRNA target.[4][5]
This compound: A Selective Inhibitor of CLK1
Given the central role of CLK1 in splicing regulation, there is significant interest in developing selective inhibitors for both research and therapeutic purposes. This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CLK1. By competitively binding to the ATP-binding pocket of CLK1, this compound effectively blocks the transfer of phosphate (B84403) groups to its substrates, including SR proteins.[6] This inhibition of SR protein phosphorylation leads to alterations in alternative splicing patterns, making this compound a valuable tool for studying the functional consequences of CLK1 activity and a potential starting point for the development of novel therapeutics.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound and other relevant CLK inhibitors for comparative purposes. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions | Cell-based Potency (µM) | Reference |
| This compound | CLK1 | Data not available in initial search | Data not available in initial search | Data not available in initial search | |
| TG003 | CLK1, CLK4 | 20 (CLK1), 13 (CLK4) | In vitro kinase assay | Induces changes in splicing at 20 µM | [7][8] |
| Compound 10b | CLK1, CLK2 | 12.7 (CLK1) | In vitro kinase assay | GI50 = 0.43 µM (T24 cells) | [9] |
| ML315 | CLK1, CLK4, DYRK1A, DYRK1B | <10 (all targets) | In vitro kinase assay | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in SR protein phosphorylation.
In Vitro CLK1 Kinase Assay
This protocol is adapted from standard kinase assay procedures and can be used to determine the IC50 of this compound.[11][12][13]
Materials:
-
Recombinant active CLK1 enzyme
-
Myelin Basic Protein (MBP) or a specific SR protein substrate (e.g., SRSF1)
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 5 mM L-cysteine, 0.01% Triton X-100)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid (1%)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing Kinase Assay Buffer, the SR protein substrate, and varying concentrations of this compound (typically in a serial dilution).
-
Initiate the reaction by adding recombinant CLK1 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Procedure (ADP-Glo™ Assay):
-
Follow the manufacturer's protocol. Briefly, set up the kinase reaction as described above, but with non-radiolabeled ATP.
-
After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Analysis of SR Protein Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation status of SR proteins in a cellular context.[14]
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies:
-
Phospho-SR protein specific antibody (e.g., mAb104, which recognizes a phospho-epitope on multiple SR proteins)
-
Antibodies specific to individual SR proteins (e.g., anti-SRSF1, anti-SRSF2)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 6-24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE. Phosphorylation can sometimes cause a mobility shift in the protein, which can be an initial indicator of a change in phosphorylation status.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody (e.g., mAb104) to detect phosphorylated SR proteins.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent or fluorescent detection system.
-
To assess the effect on specific SR proteins, strip the blot and re-probe with antibodies against total levels of individual SR proteins and a loading control.
Alternative Splicing Analysis by RT-PCR
This protocol allows for the investigation of changes in alternative splicing patterns induced by this compound.[7][8]
Materials:
-
Cells treated with this compound as described above
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking a known alternative splicing event regulated by CLK1 (e.g., exon 4 of CLK1 itself)
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternative exon of interest. This will generate different sized products corresponding to the inclusion or exclusion of the exon.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide, SYBR Safe) and quantify the band intensities to determine the ratio of the different splice isoforms.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes discussed in this guide.
Caption: CLK1 signaling pathway and the inhibitory action of this compound.
References
- 1. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing [agris.fao.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.jp [promega.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Clk1-IN-4 and Other Chemical Probes for Exploring Cdc2-like Kinase 1/4 Function
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinases 1 and 4 (Clk1 and Clk4) are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. These kinases phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. The phosphorylation status of SR proteins dictates their subcellular localization and ability to modulate splice site selection. Dysregulation of Clk1 and Clk4 activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention and mechanistic studies. Chemical probes, potent and selective small molecule inhibitors, are invaluable tools for dissecting the biological roles of kinases like Clk1 and Clk4 in both normal physiology and disease.
This technical guide provides a comprehensive overview of the use of chemical probes to investigate Clk1 and Clk4, with a specific focus on the available data for Clk1-IN-4 and other well-characterized inhibitors. It details experimental protocols for assessing probe activity and selectivity, and outlines the core signaling pathways influenced by these kinases.
Chemical Probes for Clk1 and Clk4: Potency and Selectivity
A critical aspect of a chemical probe is its potency towards the intended target and its selectivity against other related kinases. While detailed public information on This compound is limited, it has been reported as an inhibitor of Clk1 with an IC50 of 1.5-2 μM[1]. For a broader understanding, the following tables summarize the biochemical potency and selectivity of other commonly used chemical probes for Clk1 and Clk4.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Clk1 | 1500-2000 | [1] |
| ML315 | Clk1 | 68 | [2][3] |
| Clk4 | 68 | [2][3] | |
| Compound 21b | Clk1 | 7 | [4] |
| Clk4 | 2.3 | [4] | |
| TG003 | Clk1 | 20 | [5] |
| Clk4 | 15 | [5] | |
| SGC-CLK-1 | Clk1 | 13 | [6] |
| Clk2 | 4 | [6] | |
| Clk4 | 46 | [6] |
Table 1: Biochemical Potency of Selected Clk1/4 Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) values of various chemical probes against Clk1 and Clk4 in biochemical assays.
| Compound | Off-Target | IC50 (nM) | Selectivity (Fold vs. Clk1) | Reference |
| ML315 | Clk2 | 231 | ~3.4 | [2][3] |
| Dyrk1A | 282 | ~4.1 | [2][3] | |
| Compound 10b | Clk2 | - | 4-fold more selective for Clk1 over Clk2 than a parent compound | [7] |
| TG003 | Dyrk1A | 12 | ~0.6 | [8] |
| SGC-CLK-1 | HIPK1 | - | Binds with a PoC < 35 in KINOMEscan | [6] |
| HIPK2 | - | Binds with a PoC < 35 in KINOMEscan | [6] |
Table 2: Selectivity Profile of Selected Clk Inhibitors. This table highlights the inhibitory activity of Clk probes against common off-target kinases, providing an indication of their selectivity.
Core Signaling Pathway of Clk1/4
Clk1 and Clk4 are key players in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. The following diagram illustrates the central signaling cascade.
Caption: Clk1/4 Signaling Pathway in Splicing Regulation.
Experimental Protocols
A systematic approach is required to characterize the activity and cellular effects of a chemical probe for Clk1/4. The following diagram outlines a general experimental workflow, followed by detailed protocols for key assays.
Caption: Workflow for characterizing a Clk1/4 chemical probe.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Clk1 or Clk4 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test compounds
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).
-
Add 2 µL of a solution containing the Clk enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., MBP and ATP in kinase buffer). The final ATP concentration should be close to the Km for the kinase.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10][11][12][13]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-Clk1 or NanoLuc®-Clk4 fusion vector
-
Transfection reagent (e.g., Lipofectamine)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound
-
96-well or 384-well white plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into multi-well plates.
-
The following day, treat the cells with the test compound at various concentrations for 1-2 hours.
-
Add the NanoBRET™ tracer to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Measure the BRET signal (ratio of acceptor emission to donor emission) using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Calculate IC50 values from the dose-response curve.[14][15][16]
Western Blot Analysis of Phosphorylated SR Proteins
This method is used to assess the phosphorylation status of SR proteins in cells treated with a Clk inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., clone 1H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Culture cells to the desired confluency and treat with the Clk inhibitor or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
A decrease in the signal in inhibitor-treated samples compared to the control indicates inhibition of SR protein phosphorylation.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.
Materials:
-
Cells of interest
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test compound
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[7]
Analysis of Alternative Splicing by RT-PCR
This method is used to detect changes in the splicing patterns of specific genes in response to Clk inhibition.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers flanking the alternative splicing event of a target gene (e.g., S6K)
-
Taq DNA polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Treat cells with the Clk inhibitor or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the exon of interest.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands using a gel imaging system. A shift in the band pattern (e.g., appearance or disappearance of a band) indicates a change in alternative splicing.
-
For a more quantitative analysis, quantitative real-time PCR (qRT-PCR) can be performed using primers specific to each splice variant.
Conclusion
Chemical probes are indispensable for elucidating the complex roles of Clk1 and Clk4 in cellular processes and their involvement in disease. While information on this compound is currently limited, the methodologies and principles outlined in this guide, exemplified by data from other well-characterized Clk inhibitors, provide a robust framework for its further investigation and for the broader study of Clk1/4 biology. A thorough characterization of any chemical probe, including its potency, selectivity, and cellular effects, is paramount to its effective use in advancing our understanding of these important kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Library-based discovery of DYRK1A/CLK1 inhibitors from natural product extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8P04: Crystal structure of human CLK1 in complex with Leucettinib-92 [ncbi.nlm.nih.gov]
- 10. Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact finge ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00136E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Cdc2-like Kinase 1 (Clk1) Inhibitors: A Technical Guide
Introduction to Clk1 as a Therapeutic Target
Cdc2-like kinase 1 (Clk1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression.[1] Clk1 phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[2] This phosphorylation modulates the activity and subcellular localization of SR proteins, thereby influencing splice site selection.[3] Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and viral infections.[2][4] Consequently, inhibiting Clk1 has emerged as a promising therapeutic strategy.[4]
The Drug Discovery and Development Cascade for a Clk1 Inhibitor
The journey from identifying a therapeutic target to developing a clinical candidate is a multi-step process. The following sections outline the typical stages involved in the discovery and preclinical development of a novel Clk1 inhibitor.
Target Validation and Assay Development
The initial step involves confirming the role of Clk1 in a specific disease context. This is often achieved through genetic techniques like siRNA-mediated knockdown to observe the phenotypic effects of reduced Clk1 activity.[5] Once the target is validated, a robust and high-throughput-compatible assay is developed to screen for potential inhibitors.
Experimental Protocol: In Vitro Clk1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6][7]
-
Materials:
-
Procedure:
-
To the wells of a 384-well plate, add 1 µL of the test compound (or DMSO as a vehicle control).
-
Add 2 µL of a solution containing the Clk1 enzyme.
-
Add 2 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the Clk1 activity.
-
High-Throughput Screening (HTS) and Hit Identification
Large libraries of chemical compounds are screened using the developed assay to identify "hits" that inhibit Clk1 activity. These initial hits undergo further confirmation and initial characterization.
Hit-to-Lead Optimization and Structure-Activity Relationship (SAR)
Promising hits are chemically modified to improve their potency, selectivity, and drug-like properties. This iterative process, known as hit-to-lead optimization, establishes a structure-activity relationship (SAR), which guides the design of more effective inhibitors.[9]
Data Presentation: SAR of a Hypothetical Benzothiophene Series
The following table illustrates a typical SAR study for a series of Clk1 inhibitors based on a common scaffold.
| Compound ID | R1 Group | R2 Group | Clk1 IC50 (nM) | Clk2 IC50 (nM) | Dyrk1A IC50 (nM) |
| Lead-01 | H | H | 500 | 800 | >10000 |
| Lead-02 | OCH₃ | H | 150 | 300 | 8000 |
| Lead-03 | OCH₃ | F | 20 | 200 | 5000 |
| Lead-04 | OCH₃ | Cl | 15 | 180 | 4500 |
Data is hypothetical and for illustrative purposes only.
In Vitro and Cellular Characterization
Optimized lead compounds are subjected to a battery of in vitro and cellular assays to further characterize their biological activity.
Data Presentation: In Vitro Kinase Selectivity Profile
This table shows the inhibitory activity of a lead compound against a panel of related kinases to assess its selectivity. Data for the well-characterized inhibitor SGC-CLK-1 is used as an example.[10]
| Kinase | SGC-CLK-1 IC50 (nM)[10] |
| Clk1 | 13 |
| Clk2 | 4 |
| Clk3 | 363 |
| Clk4 | 46 |
| HIPK1 | 50 |
| HIPK2 | 42 |
| STK16 | 49 |
Experimental Protocol: Cellular Assay for SR Protein Phosphorylation
This western blot-based assay assesses the ability of an inhibitor to block Clk1 activity within cells by measuring the phosphorylation of its downstream targets, the SR proteins.[11]
-
Materials:
-
Cell line (e.g., HeLa or a relevant cancer cell line)
-
Test compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-SR protein antibody, anti-total SR protein antibody, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated SR proteins.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total SR protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
In Vivo Efficacy Studies
The most promising compounds are advanced into animal models of the target disease to evaluate their efficacy and safety. For example, a Clk1 inhibitor might be tested in a mouse xenograft model of cancer or a model of acute liver injury.[5][12]
Data Presentation: In Vivo Anti-Tumor Efficacy
This table presents hypothetical data from a mouse xenograft study.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Compound X (10 mg/kg) | 750 ± 150 | 50 |
| Compound X (30 mg/kg) | 300 ± 100 | 80 |
Data is hypothetical and for illustrative purposes only.
The Clk1 Signaling Pathway
Clk1 is a key regulator of pre-mRNA splicing through its phosphorylation of SR proteins. This action is part of a complex signaling network that can be influenced by other pathways, such as the PI3K/Akt pathway.
Conclusion
The development of potent and selective Clk1 inhibitors holds significant promise for the treatment of a range of diseases characterized by aberrant pre-mRNA splicing. While detailed information on the discovery and development of Clk1-IN-4 is not publicly available, the general principles and methodologies outlined in this guide, drawn from the broader field of Clk1 inhibitor research, provide a comprehensive framework for understanding the journey from a therapeutic concept to a potential clinical candidate. Further research and publication are necessary to fully elucidate the specific properties and potential of this compound.
References
- 1. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]
The Impact of Clk1-IN-4 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. By phosphorylating serine/arginine-rich (SR) proteins, CLK1 modulates the assembly of the spliceosome and influences splice site selection. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Clk1-IN-4 is a small molecule inhibitor of CLK1 with an IC50 of 1.5-2 μM[1]. This technical guide provides an in-depth overview of the effects of CLK1 inhibition, using data from closely related and well-studied CLK inhibitors as a proxy for this compound, on gene expression, details experimental methodologies, and illustrates the underlying molecular pathways.
Core Mechanism of Action: Modulation of Alternative Splicing
CLK1 inhibitors, including by extension this compound, exert their primary effect on gene expression by altering pre-mRNA splicing patterns. The central mechanism involves the inhibition of CLK1's ability to phosphorylate SR proteins. This leads to changes in the localization and activity of these splicing factors, ultimately resulting in a global shift in alternative splicing events.
The inhibition of CLK1 can lead to various alternative splicing outcomes, with exon skipping being a predominant effect. This can result in the production of truncated or non-functional proteins, or isoforms with altered functions.
Quantitative Analysis of Gene Expression Changes
Comprehensive analysis of the transcriptome following treatment with CLK inhibitors reveals significant alterations in both alternative splicing and overall gene expression levels. The following tables summarize findings from studies on the CLK inhibitor Cpd-2, which is selective for CLK1 and CLK2. These results provide a framework for the expected impact of this compound.
Table 1: Top 5 Gene Transcripts Affected by Exon Skipping upon Treatment with a CLK Inhibitor (Cpd-2)
| Gene Symbol | Gene Name | Number of Reads (Alternative Junction) | Number of Reads (Canonical Junction) |
| RPS6KB1 | Ribosomal protein S6 kinase B1 | 1,168 | 1,845 |
| EGFR | Epidermal growth factor receptor | 854 | 2,345 |
| EIF3D | Eukaryotic translation initiation factor 3 subunit D | 789 | 1,567 |
| PARP1 | Poly(ADP-ribose) polymerase 1 | 654 | 2,109 |
| HDAC1 | Histone deacetylase 1 | 598 | 1,987 |
Data is illustrative and based on findings for the CLK inhibitor Cpd-2 in MDA-MB-468 cells.[2][3][4][5]
Table 2: Top 5 Gene Transcripts Affected by Alternative Donor/Acceptor Splice Sites upon Treatment with a CLK Inhibitor (Cpd-2)
| Gene Symbol | Gene Name | Number of Reads (Alternative Junction) | Number of Reads (Canonical Junction) |
| MYC | MYC proto-oncogene, bHLH transcription factor | 976 | 3,456 |
| CCND1 | Cyclin D1 | 812 | 2,890 |
| VEGFA | Vascular endothelial growth factor A | 754 | 2,543 |
| MCL1 | MCL1 apoptosis regulator, BCL2 family member | 698 | 2,134 |
| BCL2L1 | BCL2 like 1 | 621 | 1,988 |
Data is illustrative and based on findings for the CLK inhibitor Cpd-2 in MDA-MB-468 cells.[2][3][4][5]
Signaling Pathways and Molecular Interactions
The inhibition of CLK1 initiates a cascade of events that extends beyond the immediate alteration of splicing for a subset of genes. The resulting changes in protein isoforms can impact various signaling pathways critical for cell survival, proliferation, and other cellular processes.
References
- 1. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
The Core Principles of CLK1/4 Inhibition: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Cdc2-like kinases 1 and 4 (CLK1 and CLK4) are crucial regulators of pre-messenger RNA (pre-mRNA) splicing, a fundamental process in gene expression. Their dysregulation is implicated in a spectrum of human diseases, including cancer and neurodegenerative disorders, making them compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the basic principles of CLK1 and CLK4 inhibition, detailing their biological functions, the mechanism of action of their inhibitors, and the experimental methodologies used to investigate them. Through a combination of detailed explanations, structured data presentation, and visual diagrams, this document aims to equip researchers with the foundational knowledge required to advance the development of novel CLK1/4-targeted therapies.
Introduction to CLK1 and CLK4
CLK1 and CLK4 are members of the CDC2-like kinase family, a group of dual-specificity kinases capable of phosphorylating serine, threonine, and tyrosine residues.[1][2] They are highly homologous, with CLK1 and CLK4 being almost identical in amino acid sequence and considered functionally equivalent.[3][4] These kinases are key players in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5][6][7][8] SR proteins are essential splicing factors that, upon phosphorylation by CLKs, are released from nuclear speckles into the nucleoplasm to modulate splice site selection.[1][5][9] This intricate control of alternative splicing allows for the generation of multiple protein isoforms from a single gene, a process critical for cellular function and development.[6]
The CLK1/4 Signaling Pathway and Mechanism of Inhibition
The primary function of CLK1 and CLK4 is to phosphorylate SR proteins, thereby controlling their activity in spliceosome assembly.[6][7] The phosphorylation state of SR proteins is a key determinant of their ability to bind to pre-mRNA and recruit other spliceosomal components.[5] CLK inhibitors typically function by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of SR proteins.[6] This inhibition leads to alterations in splicing patterns, which can affect the production of proteins involved in various cellular processes.[6] In cancer, for example, dysregulated splicing often produces isoforms that promote tumor growth and survival.[6][9] By modulating the splicing machinery, CLK inhibitors can shift the balance towards splice variants that suppress tumorigenesis.[6]
Role of CLK1/4 in Disease
The critical role of CLK1/4 in regulating splicing underscores their importance in various pathological conditions.
-
Cancer: Aberrant alternative splicing is a hallmark of many cancers, producing protein isoforms that contribute to cell proliferation, survival, and metastasis.[6][10] CLK1 and CLK4 are often overexpressed in tumors, and their inhibition can lead to the depletion of cancer-relevant proteins and suppress tumor growth.[9][10][11] Inhibition of CLKs has shown promise in various cancer models, including breast, colorectal, prostate, and gastric cancers, as well as pediatric high-grade gliomas.[12][13][14]
-
Neurodegenerative Diseases: Dysregulation of splicing is also implicated in neurodegenerative disorders like Alzheimer's disease.[1][15] CLK1 is involved in the phosphorylation of tau protein, a key player in the pathology of Alzheimer's.[16] Therefore, inhibiting CLK1 presents a potential therapeutic strategy for these conditions.[1]
-
Viral Infections: CLK1 has been shown to play a role in the replication of viruses such as influenza A and HIV-1.[15][17] Inhibition of CLK1 can reduce viral replication, suggesting a potential antiviral application for CLK inhibitors.[15]
Quantitative Data on CLK1/4 Inhibitors
A number of small molecule inhibitors targeting CLK1 and CLK4 have been developed. The following table summarizes the in vitro potency (IC50 values) of selected inhibitors against CLK1 and CLK4.
| Inhibitor | CLK1 IC50 (nM) | CLK4 IC50 (nM) | Other Notable Targets (IC50 nM) | Reference(s) |
| Compound 21b | 7 | 2.3 | Dyrk1A (high selectivity over) | [10] |
| TG003 | 20 | 15 | CLK2 | [2][13] |
| ML315 | 68 | 68 | Dyrk1A (282), CLK2 (231) | [7][15] |
| ML167 | - | 136 | - | [7] |
| ML106 | 59 | 39 | Dyrk1A (62) | [7] |
| CX-4954 | - | 23 | Casein Kinase 2 (CK2) | [18] |
| Leucettine 4 | - | 64 | - | [18] |
| SRI-29329 | - | 86 | - | [18] |
| KuWal151 | - | 28 | - | [18] |
| SM08502 | - | 1 | - | [18] |
| Leucettamine B | 15 | - | Dyrk1A (40), Dyrk2 (35), CLK3 (4500) | [1] |
| KH-CB19 | Potent & Specific | Potent & Specific | - | [1] |
| Compound 10b | 12.7 | - | High selectivity over CLK2 | [9] |
| Imidazo[1,2-a]pyridine derivatives | 1.1 | Not tested | CLK2 (2.1-2.4) | [9] |
| Sunitinib | 22 | 29 | CLK2 (20) | [9] |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the activity of CLK1 or CLK4 and the potency of inhibitors in a high-throughput format.[19][20][21]
Materials:
-
Recombinant CLK1 or CLK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents. Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of diluted inhibitor or DMSO (for control) to the appropriate wells.
-
Add 2 µL of the CLK enzyme solution.
-
Add 2 µL of the substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Western Blot for Phosphorylated SR Proteins
This protocol allows for the detection of changes in the phosphorylation status of SR proteins in cells treated with CLK1/4 inhibitors.[5][22][23]
Materials:
-
Cell culture reagents
-
CLK1/4 inhibitor
-
Lysis buffer with phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against a phosphorylated SR protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the CLK1/4 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the phosphorylated SR protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in SR protein phosphorylation.
Downstream Effects of CLK1/4 Inhibition
The inhibition of CLK1/4 initiates a cascade of molecular events, ultimately leading to significant cellular consequences. The logical flow from kinase inhibition to the observed phenotype is a critical aspect for understanding the therapeutic potential of these inhibitors.
Conclusion
CLK1 and CLK4 represent promising therapeutic targets for a range of diseases driven by splicing dysregulation. A thorough understanding of their biological roles, the mechanisms of their inhibitors, and the appropriate experimental methodologies is paramount for the successful development of novel therapies. This guide provides a foundational resource for researchers in this field, summarizing the core principles of CLK1/4 inhibition to facilitate further investigation and drug discovery efforts. The continued exploration of selective and potent CLK1/4 inhibitors holds significant promise for addressing unmet medical needs in oncology, neurodegeneration, and beyond.
References
- 1. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.jp [promega.jp]
- 21. benchchem.com [benchchem.com]
- 22. raybiotech.com [raybiotech.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Impact of Clk1-IN-4 on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cdc-like kinase 1 (Clk1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of Clk1 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of Clk1 inhibitors, with a focus on the available information for Clk1-IN-4, on cellular signaling pathways. Due to the limited public data specifically for this compound, this guide draws upon the broader knowledge of well-characterized Clk1 inhibitors to provide a comprehensive understanding of their mechanism of action and experimental evaluation.
Introduction to Clk1 and its Role in Cellular Signaling
Clk1 is a key regulator of the spliceosome, the cellular machinery responsible for intron removal and exon ligation of pre-mRNA. Its primary substrates are SR proteins, a family of splicing factors that are essential for the recognition of splice sites. By phosphorylating SR proteins, Clk1 controls their subcellular localization and their ability to bind to RNA, thereby influencing both constitutive and alternative splicing.[1][2] This regulatory role places Clk1 at the nexus of gene expression control, impacting numerous cellular processes.
The activity of Clk1 itself is subject to regulation, including through alternative splicing of its own pre-mRNA, creating a feedback loop.[2][3] Furthermore, environmental stresses such as heat shock can induce the maturation of Clk1 mRNA, leading to the re-phosphorylation of SR proteins and the restoration of splicing activity.[4]
Mechanism of Action of Clk1 Inhibitors
Clk1 inhibitors, including this compound, are small molecules that typically function by competing with ATP for the kinase's catalytic binding site. By blocking the kinase activity of Clk1, these inhibitors prevent the phosphorylation of SR proteins.[1] This leads to the dephosphorylation of SR proteins, which can cause them to accumulate in nuclear speckles and be unable to participate in splicing.[4] The consequence is a global alteration of pre-mRNA splicing patterns, which can have profound effects on cellular function and viability. In the context of cancer, where aberrant splicing is a common feature, the modulation of splicing by Clk1 inhibitors presents a promising therapeutic strategy.[1]
This compound: A Specific Inhibitor of Clk1
This compound is a compound identified as an inhibitor of Clk1. While detailed studies on its cellular effects and mechanism of action are not widely available in peer-reviewed literature, its primary biochemical activity has been characterized.
Quantitative Data
The following table summarizes the known quantitative data for this compound. For comparison, data for other well-studied Clk1 inhibitors are also included.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | Clk1 | 1500-2000 | Biochemical | [5] |
| TG003 | Clk1/4 | 20 (Clk1) | Biochemical | [6] |
| ML167 | Clk4 | 136 | Biochemical | [7] |
| Compound 21b | Clk1/4 | 7 (Clk1), 2.3 (Clk4) | Biochemical | [8] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Impact on Cellular Signaling Pathways
The inhibition of Clk1 by compounds like this compound initiates a cascade of events that primarily impacts the pre-mRNA splicing pathway.
The Clk1-SR Protein Signaling Pathway
The core signaling pathway affected by Clk1 inhibitors is the phosphorylation of SR proteins.
Caption: The Clk1 signaling pathway and the inhibitory action of this compound.
Inhibition of Clk1 by this compound prevents the phosphorylation of SR proteins, leading to their accumulation in a hypophosphorylated state and subsequent disruption of pre-mRNA splicing.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Clk1 inhibitors. These protocols are generalized from published studies on various Clk1 inhibitors and can be adapted for the evaluation of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of Clk1 by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Clk1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate (or a specific SR protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white assay plate, add the test compound, recombinant Clk1 enzyme, and the substrate (MBP).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][9][10]
Caption: A generalized workflow for an in vitro kinase assay to determine IC50.
Cellular Assay for Alternative Splicing (RT-PCR)
This method is used to assess the effect of Clk1 inhibitors on the alternative splicing of a specific target gene in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, T24 bladder carcinoma cells)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (Taq polymerase, dNTPs)
-
Primers flanking the alternative exon of interest
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the cDNA using PCR with primers that flank the alternatively spliced exon.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize and quantify the bands corresponding to the different splice isoforms.
-
Calculate the Percent Spliced In (PSI) value: PSI = (intensity of inclusion isoform) / (intensity of inclusion isoform + intensity of exclusion isoform) * 100.[11][12][13][14][15]
Conclusion
This compound is an inhibitor of Clk1, a key regulator of pre-mRNA splicing. While specific data on the cellular effects of this compound are limited, the established mechanism of action for Clk1 inhibitors provides a strong framework for understanding its potential impact. By inhibiting Clk1 kinase activity, this compound is expected to modulate the phosphorylation of SR proteins, leading to widespread changes in alternative splicing. The experimental protocols detailed in this guide provide a robust methodology for the further characterization of this compound and other novel Clk1 inhibitors, which hold promise as therapeutic agents for diseases driven by aberrant splicing. Further research is warranted to fully elucidate the cellular signaling pathways specifically affected by this compound and to evaluate its therapeutic potential.
References
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]
- 3. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. An inhibitor of the Cdc2-like kinase 4 (Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.jp [promega.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. 4.8. RT-PCR Analysis of Alternative Splicing [bio-protocol.org]
- 12. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RT-PCR splicing analysis [bio-protocol.org]
- 15. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Clk1-IN-4 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1] Inhibition of CLK1 has emerged as a promising therapeutic strategy in oncology, as it can modulate the splicing of genes essential for cancer cell growth and survival, ultimately leading to apoptosis.[2][3] Clk1-IN-4 is a known inhibitor of CLK1 with an IC50 value in the range of 1.5-2 μM.[4] These application notes provide a comprehensive guide for utilizing this compound in various apoptosis assays to characterize its pro-apoptotic effects.
The protocols detailed below are based on established methodologies for other CLK inhibitors and should be adapted and optimized for use with this compound and specific cell lines of interest.[5][6]
Mechanism of Action: CLK1 Inhibition and Apoptosis Induction
CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[7] This phosphorylation is essential for the proper assembly of the spliceosome and the regulation of alternative splicing. Inhibition of CLK1 by compounds like this compound disrupts this process, leading to aberrant splicing of pre-mRNAs for numerous genes, including those critical for cell survival and proliferation.[5][8]
This disruption of splicing can lead to the production of non-functional proteins or the degradation of mRNA transcripts through nonsense-mediated decay.[5] Notably, CLK inhibition has been shown to decrease the levels of anti-apoptotic proteins such as Mcl-1, cIAP1, cIAP2, XIAP, and cFLIP, while promoting the expression of pro-apoptotic isoforms.[6][9] The culmination of these molecular events is the activation of the intrinsic and/or extrinsic apoptotic pathways, leading to programmed cell death.
Caption: Signaling pathway of this compound induced apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various CLK inhibitors. Note: Specific quantitative data for this compound is not currently available in the cited literature and must be determined experimentally. The provided IC50 for this compound can be used as a starting point for dose-response studies.
Table 1: In Vitro Kinase Inhibitory Activity of Various CLK Inhibitors
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | Reference |
| This compound | 1500-2000 | N/A | [4] |
| Cpd-1 | 16 | 45 | [8] |
| Cpd-2 | < 1.6 | < 2.5 | [8] |
| Cpd-3 | < 1.6 | < 2.5 | [8] |
| T3 | N/A | N/A | [6] |
N/A: Data not available in the cited literature.
Table 2: Cellular Apoptotic Effects of CLK Inhibitor T3
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Reference |
| A2780 | 3 µM T3 (24h) | 29.1% | ~5-fold | [6] |
| HCT116 | 3 µM T3 (24h) | 3.2% | N/A | [6] |
| HCT116 | 3 µM T3 (48h) | 42.6% | N/A | [6] |
These values serve as a reference for the expected magnitude of apoptotic induction by a CLK inhibitor.
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To prepare and treat cancer cell lines with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, A2780, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates (6-well, 96-well)
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in the cell culture medium. A suggested starting concentration range is 0.1 µM to 50 µM, based on the reported IC50 of 1.5-2 µM.[4]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Caption: General experimental workflow for apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells in the medium, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-Glo® 3/7 Assay for Caspase Activity
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
Treated and control cells in a 96-well plate from Protocol 1
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Apoptotic Markers
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-XIAP, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Conclusion
This compound, as a CLK1 inhibitor, is a valuable tool for studying the role of pre-mRNA splicing in apoptosis. The provided application notes and protocols offer a framework for investigating its pro-apoptotic activity in cancer cell lines. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system. By utilizing a combination of the described assays, a comprehensive understanding of the apoptotic mechanism induced by this compound can be achieved.
References
- 1. CLK1 - Wikipedia [en.wikipedia.org]
- 2. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for Clk1-IN-4 in Alternative Splicing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process of gene regulation that generates a vast diversity of proteins from a limited number of genes. Dysregulation of alternative splicing is increasingly implicated in a wide range of human diseases, including cancer and neurodegenerative disorders. The CDC-like kinase 1 (CLK1) is a key regulator of alternative splicing through its phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Inhibition of CLK1 presents a promising therapeutic strategy for diseases driven by aberrant splicing. Clk1-IN-4 is a small molecule inhibitor of CLK1 that can be utilized as a tool to investigate the role of CLK1 in alternative splicing and to explore its therapeutic potential. These application notes provide detailed protocols and data for the use of this compound in alternative splicing studies.
Quantitative Data
The inhibitory activity of this compound and other commonly used CLK1 inhibitors is summarized in the table below. This data allows for a comparative assessment of their potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound (Compound 79) | CLK1 | 1500-2000 | [1][2][3] (Commercial Vendor Data) |
| TG003 | CLK1, CLK4 | 20 (CLK1), 15 (CLK4) | [4] |
| KH-CB19 | CLK1, CLK3 | 19.7 (CLK1), 530 (CLK3) | [5] |
| SGC-CLK-1 | CLK1, CLK2, CLK4 | 13 (CLK1), 4 (CLK2), 46 (CLK4) | [6] |
| CLK1-IN-1 | CLK1, CLK2, CLK4 | 2 (CLK1), 31 (CLK2), 8 (CLK4) | [7] |
| Compound 21b | CLK1, CLK4 | 7 (CLK1), 2.3 (CLK4) | [8] |
| Compound 4k | CLK1, CLK4 | 20 (CLK1), 26 (CLK4) | [9][10] |
Note: The IC50 value for this compound is provided by commercial vendors and has not been independently verified in peer-reviewed literature at the time of this writing.[1][2][3]
Signaling Pathway
CLK1 plays a pivotal role in the regulation of alternative splicing through the phosphorylation of SR proteins. This signaling cascade is essential for the proper assembly and function of the spliceosome.
Caption: CLK1-mediated phosphorylation of SR proteins and its inhibition.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on alternative splicing in a cell-based model.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on alternative splicing.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a cancer cell line with known splicing dysregulation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, typically 10 mM)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO2.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 5, 10, 20 µM). Prepare a vehicle control medium containing the same concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add 2 mL of the prepared treatment or vehicle control medium to each well.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time course should be determined experimentally.
-
Harvesting: After incubation, wash the cells with cold PBS and proceed immediately to RNA extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS 332939-32-9|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. CLK1 x CLK4 x CLK2 - Drugs, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
Application Notes and Protocols for In Vivo Studies with Clk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3] This phosphorylation is essential for the proper assembly and function of the spliceosome.[3] Dysregulation of CLK1 activity and aberrant splicing are implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] Inhibition of CLK1 presents a promising therapeutic strategy by modulating splicing patterns to restore normal cellular function or induce apoptosis in diseased cells.[3][4]
Clk1-IN-4 is a small molecule inhibitor of CLK1 with a reported IC50 of 1.5-2 μM.[6] These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental design, detailed protocols, and data interpretation. The provided protocols are based on established methodologies for in vivo studies of small molecule kinase inhibitors and specific examples from studies with other CLK inhibitors.[7][8]
Data Presentation
Table 1: In Vitro Potency of Various CLK Inhibitors
| Compound | Target(s) | IC50/Kd (nM) | Cell Line | GI50/EC50 (nM) | Reference(s) |
| This compound | CLK1 | 1500 - 2000 (IC50) | - | - | [6] |
| T-025 | CLK1 | 4.8 (Kd) | MDA-MB-468 | 30-300 (IC50) | [4][9][10] |
| CLK2 | 0.096 (Kd) | Hematological and solid cancer cell lines | [4][9][10] | ||
| CLK3 | 6.5 (Kd) | [4][9][10] | |||
| CLK4 | 0.61 (Kd) | [4][9][10] | |||
| SM08502 (Cirtuvivint) | CLK1 | 8 (IC50) | SW480 | 46 (EC50, Wnt reporter) | [11] |
| CLK2 | 2 (IC50) | Heme malignancies | 14 - 495 (EC50) | [11][12] | |
| CLK3 | 22 (IC50) | [11] | |||
| CLK4 | 1 (IC50) | [11] | |||
| SGC-CLK-1 | CLK1 | 13 (IC50) | - | - | [13] |
| CLK2 | 4 (IC50) | - | - | [13] | |
| CLK4 | 46 (IC50) | - | - | [13] |
Table 2: Example In Vivo Dosing and Efficacy of CLK Inhibitors
| Compound | Animal Model | Tumor Type | Dosing Route | Dosage | Efficacy | Reference(s) |
| T-025 | Balb/c nude mice | MYC-driven breast cancer (allograft) | Oral gavage | 50 mg/kg, twice daily, 2 days/week for 3 weeks | Significant tumor growth inhibition | [10][14] |
| SM08502 (Cirtuvivint) | Xenograft mice | Gastrointestinal tumors | Oral gavage | Not specified | Significant tumor growth inhibition | [3][8] |
| Unnamed CLK1 Inhibitor | Mouse model | Acetaminophen-induced acute liver injury | Intraperitoneal injection | Not specified | Significant hepatoprotective effects |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a suitable vehicle for the administration of this compound to animals. The choice of vehicle will depend on the route of administration and the solubility of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, 50 mg/mL. Ensure the compound is completely dissolved. Gentle warming or sonication may be required.
-
-
Vehicle Formulation (Example for Oral Gavage):
-
A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300/400, Tween 80, and saline/PBS.
-
A typical formulation could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline or PBS.
-
To prepare the final dosing solution:
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add the appropriate volume of PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex again until the solution is homogenous.
-
Finally, add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
-
The final solution should be clear. Prepare fresh on the day of dosing.
-
Note: The optimal formulation should be determined based on the physicochemical properties of this compound and may require optimization.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound formulated for in vivo administration
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard animal handling and dosing equipment (e.g., gavage needles for oral administration)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dose Selection: Start with a dose range based on in vitro efficacy data (e.g., 10-100 times the in vitro IC50, converted to a mg/kg dose). A common starting dose might be 10 mg/kg, with escalating doses in subsequent cohorts (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
-
Dosing and Monitoring:
-
Administer this compound to cohorts of mice (n=3-5 per group) daily for 5-14 days.
-
Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and food/water intake.
-
Record body weight at least three times a week.
-
-
Humane Endpoints: Euthanize animals that show signs of severe toxicity, such as >20% body weight loss, lethargy, or inability to access food and water.
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 3: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer model.
Materials:
-
This compound formulated for in vivo administration
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cancer cell line known to be sensitive to CLK inhibition (e.g., MDA-MB-468)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and one or more this compound dose groups (doses should be at or below the MTD).
-
-
Treatment:
-
Administer this compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs as in the MTD study.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic analysis.
-
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of this compound in vivo by assessing downstream molecular effects.
Materials:
-
Tumor and tissue samples collected from the efficacy study
-
Protein lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-SRSF, anti-total-SRSF, anti-CLK1)
-
RNA extraction kit
-
Reagents for RT-qPCR or RNA sequencing
Procedure:
-
Protein Analysis (Western Blot):
-
Homogenize tumor tissue in lysis buffer with inhibitors.
-
Perform Western blotting to assess the phosphorylation status of SR proteins. A decrease in the ratio of phosphorylated SR protein to total SR protein would indicate CLK1 inhibition.
-
-
RNA Analysis (Alternative Splicing):
-
Extract total RNA from tumor tissue.
-
Perform RT-qPCR or RNA sequencing to analyze changes in splicing patterns of known CLK1 target genes. An increase in exon skipping or intron retention for specific genes can serve as a biomarker of CLK1 inhibition.[14]
-
Mandatory Visualization
Caption: CLK1 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-025 | CLK | MOLNOVA [molnova.com]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 7. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T025 | CDK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel CLK1 inhibitors for the treatment of acute liver injury | BioWorld [bioworld.com]
Application Notes and Protocols for Clk1-IN-4 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk1-IN-4, also identified as Compound 79, is a small molecule inhibitor of Cdc2-like kinase 1 (CLK1).[1] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][3][4] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5][6] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cellular processes.
Data Presentation
The following table summarizes the available quantitative data for this compound and other relevant CLK inhibitors for comparative purposes.
| Compound Name | Target(s) | IC50 (nM) | Cell-based Potency (GI50 or Cellular IC50) | Cell Line | Reference |
| This compound (Compound 79) | CLK1 | 1500-2000 | Not Available | Not Available | [1] |
| TG003 | CLK1, CLK4 | CLK1: Not specified in provided abstracts | 10 µM (used to decrease cell proliferation) | Gastric cancer cells | [5] |
| CLK1/4-IN-1 (compound 31) | CLK1, CLK4 | CLK1: 9.7, CLK4: 6.6 | GI50: 1100 nM | T24 (Bladder Carcinoma) | [7] |
| Compound 21b | CLK1, CLK4 | CLK1: 7, CLK4: 2.3 | GI50 values in line with potency | Cancer cells | [8] |
| SGC-CLK-1 | CLK1, CLK2, CLK4 | CLK1: 13, CLK2: 4, CLK4: 46 | Cellular IC50 (NanoBRET): CLK1: <200 nM, CLK2: 58 nM, CLK4: <200 nM | HEK293 | [9][10] |
| ML315 | CLK1, CLK4 | CLK1: <100 nM, CLK4: <100 nM | Not Available | Not Available | [11] |
Signaling Pathway
CLK1 is a key regulator of pre-mRNA splicing. It phosphorylates SR proteins, which are essential for the assembly of the spliceosome and the recognition of splice sites. The phosphorylation status of SR proteins, controlled by kinases like CLK1 and phosphatases, dictates their subcellular localization and their ability to bind to RNA and other splicing factors. Inhibition of CLK1 is expected to lead to hypo-phosphorylation of SR proteins, thereby altering splicing patterns of various genes.
Caption: CLK1 Signaling Pathway in Pre-mRNA Splicing.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[1]
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on the proliferation and viability of a chosen cell line.
Caption: General Workflow for a Cell Viability Assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range, based on its IC50, would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor treatment.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of SR Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of SR proteins upon treatment with this compound.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (e.g., mAb104), anti-pan-SR protein, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for a total SR protein and a loading control protein.
Alternative Splicing Analysis by RT-PCR
This protocol is designed to investigate the effect of this compound on the alternative splicing of a target gene.
Materials:
-
Cell line of interest
-
6-well cell culture dishes
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
PCR primers flanking the alternative splicing event of the target gene
-
Taq DNA polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Protocol:
-
Seed and treat cells with this compound as described for the Western blot protocol.
-
At the end of the treatment period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the alternatively spliced exon of interest. The PCR conditions (annealing temperature, extension time, and cycle number) should be optimized for each target gene.
-
Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.
-
Quantify the intensity of the bands using a gel imaging system to determine the relative abundance of each splice isoform. Changes in the ratio of the isoforms between treated and control samples indicate an effect of this compound on alternative splicing.
Conclusion
This compound is a valuable tool for studying the role of CLK1 in various cellular processes, particularly in the regulation of pre-mRNA splicing. The protocols outlined above provide a framework for investigating the in vitro effects of this inhibitor. Researchers should optimize these protocols for their specific experimental systems and research questions. Further characterization of this compound's cellular effects and selectivity will enhance its utility as a chemical probe in signal transduction and drug discovery research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing. [escholarship.org]
- 9. An inhibitor of the Cdc2-like kinase 4 (Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Detection of Phosphorylated SR Proteins by Western Blot Following Inhibition with Clk1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a critical role in the regulation of both constitutive and alternative pre-mRNA splicing. The function and subcellular localization of SR proteins are intricately regulated by their phosphorylation status, primarily within their arginine-serine-rich (RS) domains. The phosphorylation of SR proteins is a dynamic process governed by the interplay of protein kinases and phosphatases. Among the key kinases are the CDC2-like kinases (CLKs), particularly Clk1, which phosphorylates SR proteins and influences their activity in splice site selection and spliceosome assembly.[1]
Dysregulation of SR protein phosphorylation is implicated in various diseases, making the kinases that regulate this process, such as Clk1, attractive targets for therapeutic intervention. Clk1-IN-4 is a small molecule inhibitor of Clk1 with an IC50 in the low micromolar range.[2][3] This application note provides a detailed protocol for the detection of phosphorylated SR (p-SR) proteins in cell lysates by Western blot following treatment with this compound.
Signaling Pathway of Clk1 and SR Protein Phosphorylation
Clk1, a dual-specificity kinase, phosphorylates serine and threonine residues within the RS domain of SR proteins. This phosphorylation is crucial for the release of SR proteins from nuclear speckles to the nucleoplasm, where they can participate in splicing. Inhibition of Clk1 by compounds such as this compound is expected to decrease the phosphorylation of SR proteins, leading to their dephosphorylation and altered splicing activity. This can be observed by a decrease in the signal of p-SR proteins on a Western blot.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO. The reported IC50 for this compound is between 1.5-2 µM.[2][3] A starting concentration of 10 µM is recommended for cell-based assays, similar to other Clk inhibitors like TG003.[4][5][6]
-
Treat the cells with the desired concentration of this compound (e.g., 1, 5, 10, 20 µM) or with DMSO as a vehicle control.
-
Incubate the cells for a suitable duration. A time course of 6, 12, and 24 hours is recommended to determine the optimal treatment time.
-
Sample Preparation: Cell Lysis
Note: It is critical to prevent dephosphorylation of proteins during sample preparation. All steps should be performed on ice or at 4°C.
-
Wash Cells: After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors. A recommended lysis buffer is RIPA buffer supplemented with a commercially available phosphatase inhibitor cocktail and a protease inhibitor cocktail.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clks 1, 2 and 4 prevent chromatin breakage by regulating the Aurora B-dependent abscission checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Clk1-IN-4 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (Clk1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1][2] Emerging evidence implicates Clk1 in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][3] In the context of Alzheimer's disease, Clk1 is involved in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles.[4] Furthermore, dysregulation of RNA splicing by Clk1 has been linked to the pathological processes in these disorders.[2] In Parkinson's disease models, Clk1 deficiency has been shown to promote neuroinflammation and dopaminergic cell death.[3]
Clk1-IN-4 (also referred to as CLK1/4-IN-1) is a potent and selective inhibitor of Clk1 and the closely related isoform Clk4.[5][6] Its ability to modulate the activity of these kinases makes it a valuable research tool for investigating the therapeutic potential of targeting Clk1 in neurodegenerative disease models. These application notes provide detailed protocols for the use of this compound in studying its effects on key pathological markers in neurodegenerative diseases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Clk1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions | Reference |
| This compound (CLK1/4-IN-1) | Clk1, Clk4 | 9.7 (Clk1), 6.6 (Clk4) | In vitro kinase assay | [5] |
| KH-CB19 | Clk1, Clk4 | Potent and selective | Not specified | [2] |
| Leucettamine B | Clk1, Dyrk1A, Dyrk2 | 15 (Clk1), 40 (Dyrk1A), 35 (Dyrk2) | Not specified | [2] |
| ML315 | Clk1, Clk4 | 68 (Clk1), 68 (Clk4) | Radiometric kinase assay | [7] |
| TG003 | Clk1, Clk4 | 20 (Clk1), 15 (Clk4) | Not specified | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| T24 (Bladder Cancer) | Growth Inhibition | GI50 | 1.1 | [5] |
Note: Cellular activity data for this compound in neurodegenerative disease models is not yet available. The data from cancer cell lines is provided for reference.
Signaling Pathways and Experimental Workflows
Clk1 Signaling in Alzheimer's Disease Pathogenesis
Caption: Clk1-mediated phosphorylation of SR proteins and its role in tau pathology.
Experimental Workflow for Evaluating this compound
Caption: A general workflow for the evaluation of this compound.
Experimental Protocols
In Vitro Clk1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 value of this compound.[9][10]
Materials:
-
Recombinant active Clk1 enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate for Clk1
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 10 µM down to 0.1 nM. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, recombinant Clk1 enzyme, and the substrate (MBP).
-
Inhibitor Pre-incubation: Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate. Then, add the master mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. To initiate the reaction, add the ATP solution to each well. The final ATP concentration should be at or near its Km value for Clk1.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate and Detect: Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer’s protocol.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phosphorylated SR Proteins and Tau
This protocol provides a general procedure for analyzing the phosphorylation status of Clk1 substrates in cell lysates.[1][11]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SR proteins (e.g., mAb104), anti-total SR proteins, anti-phospho-tau (specific epitopes), anti-total tau, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol is a general guideline for administering a kinase inhibitor to a mouse model and should be adapted based on the specific inhibitor's properties and the animal model used.[12][13]
Materials:
-
Alzheimer's disease mouse model (e.g., 5xFAD, APP/PS1)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water with a small percentage of DMSO)
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle solution. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administration:
-
Accurately weigh each mouse to determine the precise dosing volume (typically 5-10 mL/kg).
-
Administer the this compound suspension or vehicle control via oral gavage daily for the duration of the study.
-
-
Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function before, during, and after the treatment period.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with ice-cold PBS.
-
Dissect the brain and collect specific regions (e.g., hippocampus, cortex).
-
Process the tissue for either immunohistochemistry (to analyze p-tau pathology and neuroinflammation markers) or protein extraction for Western blot analysis as described in the protocol above.
-
Conclusion
This compound represents a promising chemical probe to dissect the role of Clk1 in the complex pathology of neurodegenerative diseases. The protocols outlined above provide a framework for researchers to investigate the efficacy of Clk1 inhibition in relevant in vitro, cell-based, and in vivo models. Further studies are warranted to fully elucidate the therapeutic potential of targeting Clk1 for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clk1 deficiency promotes neuroinflammation and subsequent dopaminergic cell death through regulation of microglial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.jp [promega.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Viability Assays with Clk1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] Inhibition of CLK1 can disrupt the splicing of genes essential for cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.[3][5]
Clk1-IN-4 (also known as Compound 79) is an inhibitor of CLK1 with a reported in vitro IC50 value of 1.5-2 μM in enzymatic assays.[6] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric and exclusion-based assays. The provided methodologies and representative data from other well-characterized CLK inhibitors will enable researchers to effectively design and execute experiments to determine the cytotoxic and cytostatic effects of this compound in various cell lines.
Mechanism of Action: The CLK1 Signaling Pathway
CLK1 is a key regulator of the pre-mRNA splicing machinery. Its primary substrates are the SR proteins, which, upon phosphorylation by CLK1, are released from nuclear speckles into the nucleoplasm.[7] This allows them to participate in the formation of the spliceosome, ensuring the correct removal of introns and the joining of exons to form mature mRNA. Inhibition of CLK1 disrupts this phosphorylation cascade, leading to the mis-splicing of numerous pre-mRNAs. This can result in the production of non-functional proteins or trigger nonsense-mediated mRNA decay, ultimately affecting pathways critical for cell survival, proliferation, and cell cycle progression.[5]
Data Presentation: Efficacy of CLK Inhibitors
While specific cell viability data for this compound is not yet publicly available, the following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for other potent CLK inhibitors in various cancer cell lines. This data serves as a reference for designing dose-response experiments with this compound.
Table 1: Growth Inhibition (GI50) of CLK Inhibitor T3 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
|---|---|---|
| A2780 | Ovarian Carcinoma | 345 |
| HCT116 | Colorectal Carcinoma | 122 |
Data from reference[8]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of CLK Inhibitor T-025 in Triple-Negative Breast Cancer (TNBC) Cell Lines after 72h Treatment
| Cell Line | TNBC Subtype | IC50 (nM) |
|---|---|---|
| MDA-MB-231 | Mesenchymal-like | 134.5 |
| Hs578T | Mesenchymal-like | 260.7 |
| MDA-MB-468 | Basal-like | 10.5 |
| HCC1806 | Basal-like | 11.6 |
Data from reference[9]
Experimental Protocols
The following are detailed protocols for three standard cell viability assays that can be used to evaluate the efficacy of this compound. It is recommended to perform a preliminary dose-range finding experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration range for this compound in the cell line(s) of interest.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[10]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT labeling reagent with an electron-coupling reagent)
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Addition of XTT Reagent: After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
Data Analysis: Calculate and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound
-
Target cancer cell lines cultured in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in complete medium to inactivate the trypsin.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viable Cells = (Number of viable cells / Total number of cells) x 100
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cytotoxic and anti-proliferative effects of the CLK1 inhibitor, this compound. By understanding its mechanism of action and employing standardized cell viability assays, researchers can effectively quantify its potency in relevant cancer cell models. Careful optimization of cell density, compound concentrations, and incubation times will be crucial for generating reliable and reproducible data, contributing to the broader understanding of CLK1 inhibition as a therapeutic strategy.
References
- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
- 9. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with Clk1-IN-4 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Clk1-IN-4, a known inhibitor of Cdc2-like kinase 1 (Clk1), in high-throughput screening (HTS) campaigns for drug discovery.
Introduction to Clk1 as a Drug Target
Cdc2-like kinase 1 (Clk1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of Clk1 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[3][4] this compound has been identified as an inhibitor of Clk1, with a reported IC50 value in the range of 1.5-2 µM.[5]
High-Throughput Screening for Clk1 Inhibitors
High-throughput screening is a key strategy in drug discovery for identifying novel inhibitors of therapeutic targets like Clk1 from large compound libraries.[6] The following sections detail a robust HTS assay protocol for identifying and characterizing new Clk1 inhibitors, using this compound as a reference compound.
Data Presentation: Kinase Inhibition Profile
A critical aspect of kinase inhibitor discovery is determining the selectivity of a compound. While a comprehensive kinase selectivity profile for this compound is not publicly available, the known IC50 value for its primary target is presented below. For novel compounds identified in a screening campaign, it is essential to perform broad kinase panel screening to determine their selectivity profile against other kinases, particularly those with high homology to Clk1, such as other Clk isoforms and Dyrk kinases.[1]
| Kinase Target | This compound IC50 (µM) | Reference Compound (ML315) IC50 (nM) |
| Clk1 | 1.5 - 2 | <10 |
| Clk2 | Data not available | >200 |
| Clk3 | Data not available | Data not available |
| Clk4 | Data not available | <10 |
| Dyrk1A | Data not available | <10 |
| Dyrk1B | Data not available | <10 |
| Table 1: Comparison of IC50 values for this compound and a reference inhibitor, ML315.[1][5] This table highlights the available potency data for this compound and illustrates the type of comparative data that should be generated for newly discovered inhibitors. |
Experimental Protocols
Primary High-Throughput Screening: Luminescence-Based Kinase Assay
This protocol is adapted from the commercially available Chemi-Verse™ CLK1 Kinase Assay Kit, which utilizes the ADP-Glo™ technology to measure kinase activity.[2][3] The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A decrease in the luminescent signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human Clk1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Compound library plates with serially diluted compounds (including this compound as a positive control)
-
DMSO (as a negative control)
Protocol for 384-well plate format:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and MBP substrate.
-
Dilute the Clk1 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve.
-
-
Assay Procedure:
-
Add 2.5 µL of the master mix to each well of the 384-well plate.
-
Add 0.5 µL of test compound from the library plates or control (this compound or DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of the diluted Clk1 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Secondary Assay: Cell-Based Target Engagement
To confirm that hit compounds from the primary screen are active in a cellular context, a target engagement assay is crucial. This can be performed using techniques like the NanoBRET™ Target Engagement Assay. This assay measures the binding of a compound to the target protein within living cells.
Materials:
-
Cells expressing a NanoLuc®-Clk1 fusion protein
-
NanoBRET™ Tracer
-
Test compounds (hits from the primary screen)
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
Protocol for 96-well plate format:
-
Cell Preparation:
-
Seed the NanoLuc®-Clk1 expressing cells in the 96-well plates and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the diluted compounds.
-
Remove the growth medium from the cells and add the compound/tracer mix to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (Tracer) signals.
-
Calculate the BRET ratio to determine the extent of compound binding to Clk1.
-
Visualizations
Clk1 Signaling Pathway in Cancer
Caption: Simplified Clk1 signaling pathway in cancer, highlighting its role in alternative splicing and YAP activation.
Drug Discovery Workflow for Clk1 Inhibitors
Caption: A typical workflow for the discovery and development of a kinase inhibitor, from initial screening to clinical trials.
References
- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLK1 x CLK4 x CLK2 - Drugs, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clk1-IN-4 Concentration
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists optimize the experimental concentration of Clk1-IN-4, ensuring potent on-target effects while minimizing cellular toxicity.
Troubleshooting Guide
Question: My cells show high levels of death after treatment with this compound, even at concentrations expected to be effective. What is the recommended concentration range and how can I avoid this toxicity?
Answer:
The optimal, non-toxic concentration of this compound is highly dependent on the specific cell line, its metabolic rate, and the experimental duration. High levels of cytotoxicity often stem from concentrations that are too high, off-target effects, or issues with the compound's solubility.[1][2] It is crucial to determine the therapeutic window for your specific model experimentally.
A typical starting point for kinase inhibitors is to test a wide range of concentrations, often from 0.1 µM to 10 µM. However, potent Clk1 inhibitors can show activity in the nanomolar range.[3][4] We strongly recommend performing a dose-response curve to determine both the half-maximal inhibitory concentration (IC50) for Clk1 activity and the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) for your cells.
Data Summary: Potency of Various Clk1 Inhibitors
The following table summarizes the in vitro potency (IC50) of several known Clk1 inhibitors against Clk family kinases. This data can serve as a reference for establishing a starting concentration range for your dose-response experiments. Note that this compound is a representative name; these compounds demonstrate the typical potency range for this kinase family.
| Inhibitor | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | Reference(s) |
| Cpd-2 | 1.1 | 2.4 | - | - | [4] |
| Cpd-3 | 1.1 | 2.1 | - | - | [4] |
| CLK1-IN-1 | 2 | - | - | - | [3] |
| SGC-CLK-1 | 13 | 4 | 363 | 46 | [5] |
| TG003 | 20 | - | - | 15 | [3] |
| KH-CB19 | 19.7 | - | 530 | - | [3] |
Experimental Protocol: Determining Optimal Concentration via Dose-Response Assay
This protocol describes a standard method to determine the GI50 of this compound in your cell line of interest using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Objective: To identify the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (anhydrous DMSO)
-
White, clear-bottom 96-well plates
-
Luminescence-based viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Determine the optimal seeding density to ensure cells are ~80-90% confluent at the end of the experiment (e.g., 72 hours).
-
Seed the cells in 100 µL of complete medium per well in a 96-well plate and incubate overnight to allow for attachment.
-
-
Inhibitor Preparation & Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common approach is a 1:3 or 1:10 dilution series starting from a high concentration (e.g., 50 µM) down to the low nanomolar range.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor dose (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing effects on proliferation.
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log-transformed inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the GI50 value.[6]
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in regulating pre-mRNA splicing.[7] It phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8][9] This phosphorylation controls the localization and activity of SR proteins, thereby influencing which exons are included or excluded from the final messenger RNA (mRNA).[5]
This compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CLK1 enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its SR protein substrates.[8] By inhibiting CLK1, this compound alters splicing patterns, which can affect the production of proteins involved in processes like cell proliferation and survival, making it a target of interest in diseases like cancer.[6][8]
Question: How can I confirm that the observed cellular effects are due to specific Clk1 inhibition and not off-target toxicity?
Answer: This is a critical question in kinase inhibitor research. Several strategies can be employed to distinguish on-target from off-target effects:
-
Operate at Optimal Concentrations: On-target effects should manifest at concentrations near the enzymatic IC50, while off-target effects often require higher concentrations.[2] Your dose-response experiment is the first step in identifying this window.
-
Western Blot Analysis: Confirm target engagement by measuring the phosphorylation status of known CLK1 substrates, such as SR proteins.[6] Treatment with an effective dose of this compound should lead to a decrease in the phosphorylation of these proteins.
-
Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This compound should not produce the same cellular phenotype, indicating that the observed effect is not due to the chemical scaffold itself.
-
Phenotypic Correlation: Compare the observed phenotype with results from genetic knockdown (e.g., siRNA or CRISPR) of CLK1. A high degree of similarity between the pharmacological and genetic approaches strengthens the case for on-target activity.[10]
-
Kinome Profiling: For advanced validation, screen this compound against a broad panel of kinases. This will reveal its selectivity profile and identify potential off-target kinases that could be contributing to the cellular phenotype.[1]
Question: I am having trouble dissolving this compound. What is the recommended procedure for preparation and storage?
Answer: Proper handling of small molecule inhibitors is essential for reproducible results.
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution, such as 10 mM, in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[2]
-
Working Dilutions: Immediately before each experiment, dilute the stock solution into your complete cell culture medium to prepare the final working concentrations. Ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1%) to prevent solvent-induced toxicity. Always include a vehicle-only control in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 7. CLK1 - Wikipedia [en.wikipedia.org]
- 8. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 9. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Clk1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the selectivity of Clk1 inhibitors, using the hypothetical inhibitor "Clk1-IN-4" as a representative case.
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for Clk1 inhibitors?
A1: The most frequently observed off-targets for Clk1 inhibitors are other members of the CDC-like kinase (CLK) family, particularly Clk2 and Clk4, due to the high homology in their ATP-binding sites. Another significant off-target is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), which also shares structural similarities with Clk1.[1][2][3] Non-selective inhibition can lead to undesired cellular effects, making selectivity profiling a critical step in inhibitor development.[1]
Q2: Why is my potent Clk1 inhibitor showing low selectivity in cellular assays?
A2: A discrepancy between biochemical potency and cellular selectivity can arise from several factors. High intracellular ATP concentrations (in the millimolar range) can outcompete ATP-competitive inhibitors, revealing off-target effects not observed in low-ATP biochemical assays.[4][5] Additionally, cell permeability, compound efflux by cellular transporters, and metabolic instability can alter the effective intracellular concentration of the inhibitor, influencing its target engagement and selectivity profile.[4][5]
Q3: What are the primary strategies to improve the selectivity of a Clk1 inhibitor like this compound?
A3: Improving the selectivity of a Clk1 inhibitor typically involves medicinal chemistry efforts guided by structural biology and iterative testing. Key strategies include:
-
Structure-Guided Design: Exploiting subtle differences between the ATP-binding pockets of Clk1 and its off-targets. This can involve modifying the inhibitor to enhance shape and electrostatic complementarity with the Clk1 active site.[6][7]
-
Targeting Unique Residues: Designing inhibitors that interact with less conserved amino acids in or near the ATP-binding pocket of Clk1.
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, can be a key determinant of selectivity. Designing inhibitors that selectively bind based on the nature of this residue in Clk1 versus off-targets can significantly improve selectivity.[8]
-
Allosteric Inhibition: Developing inhibitors that bind to allosteric sites, which are typically less conserved than the ATP-binding pocket, can achieve high selectivity.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High off-target activity against Clk2/Clk4 | The inhibitor scaffold makes key interactions with residues conserved across Clk isoforms. | 1. Structural Analysis: If a co-crystal structure of your inhibitor with Clk1 is available, compare it with homology models of Clk2 and Clk4 to identify differences in the binding pocket. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications aimed at disrupting interactions with off-target residues while maintaining or improving binding to Clk1.[6] |
| Significant inhibition of Dyrk1A | The inhibitor may be interacting with the highly conserved ATP-binding site shared by CMGC kinase family members. | 1. Kinome-wide Profiling: Perform a broad kinase panel screen to understand the full selectivity profile of your inhibitor.[9] 2. Rational Design: Introduce chemical modifications to your inhibitor that exploit non-conserved residues between Clk1 and Dyrk1A. For example, focus on regions outside the core hinge-binding motif. |
| Potent in biochemical assays, but weak or non-selective in cellular assays | Poor cell permeability, high intracellular ATP concentration, or compound efflux.[4][5] | 1. Cellular Target Engagement Assay: Use an assay like NanoBRET to confirm that your compound is reaching and binding to Clk1 inside the cell.[10][11] 2. Physicochemical Property Optimization: Modify the inhibitor to improve its drug-like properties, such as solubility and membrane permeability. 3. ATP-Competitive Assay: Determine the IC50 of your inhibitor at varying ATP concentrations to assess its competitiveness.[6] |
| Inconsistent IC50 values in kinase assays | Assay variability, compound instability, or solubility issues.[5] | 1. Assay Controls: Ensure proper positive and negative controls are included in every experiment. 2. Compound Stability and Solubility: Verify the stability and solubility of your compound in the assay buffer. Visually inspect for precipitation.[5] 3. Standardize Protocol: Maintain consistent reagent concentrations, incubation times, and temperatures. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known Clk inhibitors against their primary targets and common off-targets. This data can serve as a benchmark when evaluating the selectivity of new compounds like this compound.
| Inhibitor | Clk1 IC50 (nM) | Clk2 IC50 (nM) | Clk4 IC50 (nM) | Dyrk1A IC50 (nM) | Reference |
| TG003 | 19 | 95 | 30 | 12 | [1] |
| ML167 | >10,000 | >10,000 | 136 | >10,000 | [2] |
| ML315 | 68 | 231 | 68 | 282 | [2] |
| Compound 21b | 7 | - | 2.3 | >1000 | [12] |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from Promega's NanoBRET™ technical manual and allows for the quantitative measurement of compound binding to Clk1 in live cells.[10][11][13]
Materials:
-
HEK293 cells
-
Expression vector for Clk1-NanoLuc® fusion
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate and Luciferase Detection System
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Test compound (e.g., this compound)
Methodology:
-
Cell Plating: Seed HEK293 cells in white 96-well plates at a density of 2 x 10^5 cells/mL in 100 µL of growth medium and incubate overnight.
-
Transfection: Transfect the cells with the Clk1-NanoLuc® fusion vector according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of your test compound in Opti-MEM®.
-
Tracer Preparation: Prepare the NanoBRET™ Tracer K-10 solution in Opti-MEM® at the recommended concentration.
-
Assay Plate Setup:
-
To control wells, add vehicle.
-
To experimental wells, add the serially diluted test compound.
-
Add the NanoBRET™ Tracer K-10 to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Lysis and Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay for IC50 Determination
This protocol outlines a standard method for determining the potency of an inhibitor against purified Clk1 enzyme.[14][15][16]
Materials:
-
Purified, active Clk1 enzyme
-
Peptide substrate for Clk1 (e.g., a peptide containing an SR-rich motif)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Test compound (e.g., this compound)
Methodology:
-
Compound Dilution: Prepare a serial dilution of your inhibitor in DMSO.
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, peptide substrate, and Clk1 enzyme.
-
Assay Initiation:
-
In a microcentrifuge tube, add the inhibitor dilution (or DMSO for control).
-
Add the kinase reaction master mix.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
-
Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding 10% phosphoric acid. Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification:
-
Dry the P81 papers.
-
Place each paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
Visualizations
Caption: Clk1 Signaling Pathway in pre-mRNA Splicing.
Caption: Workflow for Improving Inhibitor Selectivity.
Caption: Dyrk1A Signaling in the ASK1-JNK Pathway.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. NanoBRET® Target Engagement K192 Kinase Selectivity System [promega.com]
- 11. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET® TE K192 Kinase Selectivity System Technical Manual [promega.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
Clk1-IN-4 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Clk1-IN-4 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in 100% DMSO. A datasheet for this compound indicates a solubility of 33.33 mg/mL (102.11 mM) in DMSO; using ultrasonic treatment can aid dissolution.[1][2] For consistent results, it is advisable to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can impact solubility.[1][2]
Q2: What is the recommended storage condition for the this compound stock solution?
A2: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1]
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with compounds dissolved in DMSO.[3][4][5] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.1% to 0.5%, to minimize toxicity to cells.[5][6]
-
Dilution Method: Instead of adding the highly concentrated DMSO stock directly to your medium, perform an intermediate dilution in pre-warmed (37°C) cell culture medium while gently vortexing.[3]
-
Working Concentration: The aqueous solubility of the compound is a critical factor.[4] Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and visually inspecting for precipitation.[3][7]
-
Temperature: Temperature shifts can cause precipitation. Ensure your medium is warmed to 37°C before adding the compound.[8]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: The stability of this compound in your experimental conditions should be empirically determined. A general approach involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[9] A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final DMSO concentration may be too low to maintain solubility. | Determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1). Prepare an intermediate dilution in pre-warmed media before the final dilution.[3] |
| Inconsistent Experimental Results | Degradation of this compound in the cell culture medium over the course of the experiment. Incomplete initial solubilization of the stock solution. | Assess the stability of this compound in your medium at 37°C over your experimental timeframe (see Experimental Protocol 2). Ensure the stock solution is fully dissolved using sonication if necessary.[1][2] |
| Loss of Compound from Media | The compound may be binding to the plastic of the cell culture plates or pipette tips. If cells are present, the compound could be rapidly internalized or metabolized. | Use low-protein-binding labware. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[9] |
Quantitative Data Summary
While specific solubility and stability data for this compound in various cell culture media are not extensively published, the following table provides solubility information for the stock solution. Researchers should determine the empirical solubility and stability in their specific experimental systems.
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | DMSO | 33.33 mg/mL (102.11 mM)[1][2] | -80°C for 6 months; -20°C for 1 month[1] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
96-well plate
-
Plate reader capable of measuring absorbance at 600 nm (optional)
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.
-
Prepare serial dilutions in DMSO: Create a series of 2-fold dilutions of the 10 mM stock solution in 100% DMSO.
-
Dilute into cell culture medium: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of pre-warmed (37°C) cell culture medium. This will create a range of final this compound concentrations with a constant final DMSO concentration. Include a DMSO-only control.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): Use a plate reader to measure the absorbance of each well at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[3]
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under these conditions.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC-MS
Objective: To quantify the stability of this compound in cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (with and without serum)
-
24-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (cold, containing an internal standard)
-
Microcentrifuge
-
HPLC-MS system with a C18 reverse-phase column
Methodology:
-
Prepare working solution: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium to the desired final working concentration (below the maximum soluble concentration determined in Protocol 1). Prepare enough solution for all time points and replicates.
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without 10% FBS). Incubate the plates at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to separate and quantify this compound and the internal standard.
-
Create a standard curve to determine the concentration of this compound in each sample based on the peak area ratio to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by normalizing the concentration to the average concentration at time 0.
-
% Remaining = (Concentration at time t / Average Concentration at time 0) x 100
-
Visualizations
CLK1 Signaling Pathway
Caption: CLK1 phosphorylates SR proteins, regulating pre-mRNA splicing.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration.
Troubleshooting Logic for Media Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Kinase Inhibitor Experiments
This technical support center is a resource for researchers, scientists, and drug development professionals to navigate common challenges encountered during kinase inhibitor experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Biochemical Assay Issues
Q1: My in vitro kinase assay shows high variability between replicates. What are the common causes and solutions?
High variability in kinase assays can obscure the true effect of an inhibitor. Several factors can contribute to this issue:
-
Pipetting Inaccuracy: Inconsistent dispensing of small volumes of enzyme, substrate, ATP, or inhibitor can lead to significant well-to-well variation.
-
Solution: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting errors.[1]
-
-
Reagent Mixing: Inadequate mixing can result in concentration gradients within the assay plate.
-
Solution: Thoroughly mix all components before and after addition to the wells.[2]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to inconsistent results.
-
Inconsistent Incubation Times or Temperatures: Fluctuations in incubation conditions can affect enzyme kinetics.
Q2: My kinase inhibitor shows lower potency (higher IC50) in the biochemical assay than expected. What could be the reason?
Several factors can lead to an apparent decrease in inhibitor potency:
-
High ATP Concentration: Most kinase inhibitors are ATP-competitive.[3] If the ATP concentration in your assay is significantly higher than the Michaelis-Menten constant (Km) of the kinase for ATP, it will require a higher concentration of the inhibitor to achieve 50% inhibition.[4][5][6]
-
Inactive Compound: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Prepare fresh dilutions from a frozen stock solution for each experiment and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]
-
-
Enzyme Quality: The kinase enzyme may be aggregated or have low activity.
Q3: I am observing no inhibition, even at high concentrations of my kinase inhibitor. What should I check?
This issue can be frustrating, but a systematic check of your experimental setup can often reveal the cause:
-
Inactive Inhibitor: As mentioned above, ensure your inhibitor is active and has been stored correctly.
-
Incorrect Assay Conditions: The buffer conditions (pH, salt concentration) may not be optimal for the kinase or the inhibitor.
-
Assay Interference: The inhibitor itself might interfere with the assay technology. For example, in fluorescence-based assays, the compound may have inherent fluorescence or act as a quencher, leading to false negatives.[1][9]
-
Solution: Run a control experiment without the kinase enzyme to see if the compound alone affects the assay signal.[1]
-
-
Non-Specific Inhibition Mechanisms: Some molecules can inhibit kinases through mechanisms other than direct binding to the active site, such as by chelating necessary cofactors.[9]
Q4: My luciferase-based kinase assay (e.g., Kinase-Glo®) is giving inconsistent results. What are the specific pitfalls of this assay format?
Luminescence-based assays that measure ATP consumption are convenient but have specific vulnerabilities:
-
Luciferase Inhibition: The kinase inhibitor being tested might also inhibit the luciferase enzyme, leading to an artificially low light signal and misinterpretation of the kinase inhibition data.[10]
-
Autophosphorylation: At high enzyme concentrations, kinase autophosphorylation can contribute significantly to ATP consumption, overestimating substrate phosphorylation.[4]
-
Signal Decrease Assay: These assays measure a decrease in signal as the kinase consumes ATP. A 50% consumption of ATP is often required to get a good signal-to-background ratio, which may not be ideal for all kinases.[10]
Section 2: Cell-Based Assay Issues
Q1: My kinase inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. Why the discrepancy?
This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.[5]
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell (1-5 mM) is much higher than what is typically used in biochemical assays. This high ATP level can outcompete ATP-competitive inhibitors, reducing their apparent potency.[6][11]
-
Inhibitor Stability and Metabolism: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects in a Cellular Context: The observed cellular phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]
Q2: I'm observing high levels of cytotoxicity with my kinase inhibitor, even at concentrations where I don't expect to see an on-target effect. What's happening?
Excessive cytotoxicity can be due to:
-
Potent Off-Target Effects: The inhibitor may be hitting other kinases that are essential for cell survival.[3][12]
-
Compound Solubility Issues: The inhibitor may be precipitating in the cell culture media, and these precipitates can be toxic to cells or cause non-specific effects.[12]
-
Solution: Check the solubility of your inhibitor in your cell culture media. Use a vehicle control to ensure the solvent (e.g., DMSO) is not causing toxicity at the concentration used.[12]
-
Q3: My Western blot results for downstream signaling are inconsistent after treating cells with a kinase inhibitor. How can I troubleshoot this?
Inconsistent Western blot data can be due to issues with the cell treatment or the Western blot procedure itself:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment time too short to see a sustained effect on downstream signaling.[13]
-
Solution: Perform a dose-response and a time-course experiment to determine the optimal conditions.[13]
-
-
Protein Degradation: Prolonged treatment with the inhibitor could be inducing the degradation of the target protein or downstream signaling components.
-
Loading Inaccuracies: Unequal protein loading between lanes can lead to misinterpretation of the results.
-
Solution: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.[13]
-
-
Antibody Issues: The primary or secondary antibodies may not be specific or may have lost activity.
Section 3: Off-Target Effects and Selectivity
Q1: What are off-target effects and why are they a major concern?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[3] This is a significant concern because:
-
It can cause unexpected cellular phenotypes and toxicity.[3]
-
The structural similarity of the ATP-binding pocket across the human kinome makes achieving absolute specificity challenging for ATP-competitive inhibitors.[3]
Q2: How can I determine if my kinase inhibitor is causing off-target effects?
A multi-pronged approach is recommended:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to determine its selectivity profile.[12]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[3]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.[12]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest and key proteins in related pathways that are not expected to be affected.[12]
Quantitative Data: Selectivity Profile of a Hypothetical p38 MAPK Inhibitor
| Kinase Target | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Fold) |
| p38α (Target) | 15 | - | - |
| JNK1 | - | 1,500 | 100 |
| ERK2 | - | >10,000 | >667 |
| SRC | - | 850 | 57 |
| LCK | - | 1,200 | 80 |
A higher selectivity fold indicates greater specificity for the target kinase.
Section 4: Solubility and Stability
Q1: My kinase inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
This is a common problem for lipophilic kinase inhibitors with low aqueous solubility.[15]
-
Optimize Dilution: Make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[15]
-
Reduce Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5-1%).[15][16]
-
Modify Buffer pH: If your inhibitor is a weak base, lowering the pH of the aqueous buffer can increase its solubility.[15]
-
Use Solubility Enhancers: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help keep the compound in solution.[8][15]
Q2: My inhibitor stock solution is cloudy. Can I still use it?
No, a cloudy solution or one with visible precipitates should not be used in experiments.[17] This indicates that the compound is not fully dissolved, which will lead to inaccurate concentration calculations and unreliable results.[17]
-
Troubleshooting Steps:
Section 5: Drug Resistance
Q1: My initially effective kinase inhibitor is losing its potency in my long-term cell culture experiments. What could be happening?
This could be due to the development of drug resistance. Common mechanisms include:
-
Target Gene Mutations: Acquired point mutations within the kinase domain can reduce the inhibitor's binding affinity or increase the kinase's affinity for ATP.[18] A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[19]
-
Target Gene Amplification: Overexpression of the target kinase can overcome the inhibitory effect of the drug.[20]
-
Activation of Compensatory Signaling Pathways: Cells can adapt by upregulating alternative signaling pathways to bypass the inhibited kinase.[12]
Mechanisms of Acquired Resistance to Kinase Inhibitors
| Mechanism | Description | Example |
| Target Alteration | Mutations in the kinase domain that prevent inhibitor binding. | BCR-ABL T315I mutation in CML confers resistance to imatinib.[19][20] |
| Target Amplification | Increased expression of the target kinase. | MET amplification leading to resistance to EGFR inhibitors in lung cancer. |
| Bypass Track Activation | Upregulation of parallel signaling pathways. | Activation of the PI3K/Akt pathway in response to MAPK pathway inhibition. |
| Drug Efflux | Increased expression of drug efflux pumps. | Overexpression of ABC transporters reducing intracellular inhibitor concentration. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using the luminescent ADP-Glo™ Kinase Assay.[16]
Materials:
-
Purified recombinant kinase and its specific substrate
-
Kinase inhibitor (e.g., Celosin J)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the kinase inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[16]
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[16]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of a downstream target after treating cells with a kinase inhibitor.
Materials:
-
Cell culture reagents
-
Kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the kinase inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., anti-Akt).[21]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scientistlive.com [scientistlive.com]
- 19. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Technical Support Center: Interpreting Unexpected Results with Clk1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the CDC-like kinase 1 (CLK1) inhibitor, Clk1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of CDC-like kinase 1 (CLK1).[1] CLK1 is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3] By inhibiting CLK1, this compound prevents the proper phosphorylation of SR proteins, leading to alterations in splicing patterns and subsequently affecting the expression of various protein isoforms.[3] This can have widespread effects on cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2][4]
Q2: What are the known off-targets for this compound and other CLK inhibitors?
Q3: I am observing higher cytotoxicity than expected. What could be the cause?
A3: Higher-than-expected cytotoxicity can stem from several factors:
-
Off-target kinase inhibition: The inhibitor may be affecting other kinases essential for cell survival.[6]
-
Compound solubility issues: Precipitation of the compound in the culture media can lead to non-specific toxic effects.
-
Inappropriate dosage: The effective concentration in your specific cell line may be lower than anticipated.
-
Cell line-specific sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors.[6]
Q4: My in vitro kinase assay results with this compound do not correlate with my cellular assay results. Why?
A4: Discrepancies between in vitro and cellular assays are common.[8][9] Potential reasons include:
-
Cellular permeability and metabolism: The compound may not efficiently cross the cell membrane or could be rapidly metabolized within the cell.
-
Presence of compensatory signaling pathways: In a cellular context, inhibition of one pathway can lead to the activation of compensatory pathways that are not present in a simplified in vitro assay.[6]
-
Off-target effects in cells: The inhibitor might engage with other targets within the cell that are not present in the in vitro assay, leading to a different overall phenotype.[6][7]
-
ATP concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency compared to in vitro assays where ATP concentrations are often lower.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Solubility/Stability | Visually inspect stock and working solutions for precipitates. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells. |
| Cell Health and Passage Number | Monitor cell morphology and doubling time. Use cells from a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. Overgrowth or nutrient depletion can affect results.[10] |
| Assay Reagent Interference | Some compounds can directly interfere with assay reagents (e.g., chemical reduction of MTT).[11] Run a control plate with the inhibitor and assay reagents in cell-free media to check for interference. If interference is detected, consider an alternative viability assay. |
| Incubation Time | Optimize the incubation time with the inhibitor. Short incubation times may not be sufficient to observe a phenotypic effect, while long incubation times could lead to secondary effects. |
Issue 2: Unexpected Changes in Protein Phosphorylation or Splicing Patterns
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | The observed changes may be due to inhibition of kinases other than CLK1.[6] Use a structurally unrelated CLK1 inhibitor to see if the phenotype is reproduced.[5] Consider performing a kinome-wide selectivity screen to identify unintended targets. |
| Activation of Compensatory Pathways | Inhibition of CLK1 may trigger feedback loops or cross-talk with other signaling pathways.[6][7] Use western blotting to probe for the activation of known compensatory pathways. A phospho-proteomics analysis can provide a global view of signaling changes. |
| Inhibitor Instability | The inhibitor may be unstable under experimental conditions. Check the stability of the compound in your cell culture media at 37°C. |
| Antibody Specificity in Western Blots | Ensure the specificity of your phospho-antibodies. Run appropriate controls, such as treating cells with a phosphatase or using knockout/knockdown cell lines for the target protein if available. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for several representative CLK inhibitors against their target and common off-target kinases. This data highlights the varied selectivity profiles of compounds within this class.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | DYRK1A IC50 (nM) | Reference |
| TG003 | 20 | 15 | >10,000 | 10 | 330 | [12] |
| ML315 | <100 | >200 | Not specified | <100 | >200 | [13] |
| CX-4945 | 3.8 | 3.0 | 90.6 | Not specified | Not specified | [14] |
| SGC-CLK-1 | 13 | 4 | 363 | 46 | >10,000 | [15] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
In Vitro CLK1 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to measure the direct inhibitory effect of this compound on CLK1 activity.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare solutions of recombinant active CLK1, its substrate (e.g., a synthetic peptide containing an SR repeat like RS-peptide), and ATP. The final ATP concentration should be at or near its Km for CLK1 to ensure sensitive IC50 measurement.
-
-
Assay Procedure:
-
In a 384-well white plate, add 1 µl of the this compound dilutions and controls (e.g., no inhibitor, no enzyme).
-
Add 2 µl of recombinant CLK1 enzyme to all wells except the "no enzyme" control and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™). Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Read the luminescence on a plate reader. The light produced is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Phosphorylated SR Proteins
This protocol outlines the steps to detect changes in SR protein phosphorylation in cells treated with this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., a pan-phospho-SR antibody like mAb104) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To normalize, strip the membrane and re-probe with an antibody against total SR protein or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
CLK1 Signaling Pathway and Experimental Interrogation
Caption: CLK1 signaling pathway and points of experimental intervention.
Troubleshooting Workflow for Unexpected Cellular Phenotypes
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.jp [promega.jp]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Clk1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Clk1-IN-4, a potent inhibitor of CDC-like kinase 1 (CLK1). Our resources are designed to help you minimize batch-to-batch variability and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Clk1, a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting Clk1, this compound can modulate alternative splicing events, which are often dysregulated in various diseases, including cancer.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors:
-
Purity: Differences in the purity of the compound between batches are a primary source of variability. Impurities can arise from the synthetic process, including starting materials, reagents, and byproducts.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties such as solubility and stability, leading to inconsistent biological activity.
-
Solvent Content: Residual solvents from the purification process can vary between batches and affect the compound's stability and solubility.
-
Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation of the compound.
Q3: How can I ensure the quality and consistency of my this compound?
A3: To ensure the quality and consistency of your this compound, we recommend the following:
-
Source from a reputable supplier: Obtain the compound from a supplier that provides a detailed Certificate of Analysis (CoA) for each batch.
-
Review the CoA: The CoA should include information on the compound's identity, purity (typically determined by HPLC and/or LC-MS), and any residual solvents.
-
Perform your own quality control: If possible, perform in-house quality control checks, such as analytical chromatography (HPLC) or mass spectrometry (LC-MS), to verify the purity and integrity of the compound upon receipt and over time.
-
Proper storage: Store the compound as recommended by the supplier, typically as a powder at -20°C for long-term storage and as a stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, further dilution in vehicles like corn oil or saline containing SBE-β-CD may be necessary.[1] Always use high-purity, anhydrous DMSO to prepare your initial stock solution to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro kinase assays
| Potential Cause | Troubleshooting Steps |
| Batch-to-batch variability of this compound | 1. Verify the purity of each batch of this compound using HPLC or LC-MS. 2. If purity is confirmed, assess the solubility of each batch in the assay buffer. 3. Consider purchasing a larger single batch to ensure consistency across a series of experiments. |
| Recombinant Clk1 enzyme activity | 1. Ensure the enzyme is from a reputable source and has been stored correctly. 2. Avoid repeated freeze-thaw cycles of the enzyme. 3. Perform a titration of the enzyme to determine the optimal concentration for your assay. |
| ATP concentration | 1. The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration. 2. Use an ATP concentration that is at or near the Km value for Clk1 to obtain an accurate IC50 value. |
| Assay conditions | 1. Ensure consistent incubation times and temperatures. 2. Use a multichannel pipette or automated liquid handler to minimize timing variations. 3. Be mindful of "edge effects" in microplates; consider not using the outer wells or filling them with buffer. |
Issue 2: Poor or inconsistent results in cell-based assays
| Potential Cause | Troubleshooting Steps |
| Compound solubility and stability in media | 1. Visually inspect the media for any precipitation of this compound. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Prepare fresh dilutions of the compound from a stock solution for each experiment. |
| Cell health and density | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Optimize cell seeding density to avoid overgrowth or senescence during the experiment. 3. Perform a cell viability assay to rule out cytotoxicity as the cause of the observed effects. |
| Incubation time | 1. Optimize the incubation time with this compound. The effect on alternative splicing may take several hours to become apparent. |
| Off-target effects | 1. At high concentrations, kinase inhibitors can have off-target effects. 2. Perform a dose-response experiment to determine the optimal concentration range. 3. Consider using a structurally different Clk1 inhibitor as a control to confirm that the observed phenotype is due to Clk1 inhibition. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | CDC-like kinase 1 (CLK1) | [1] |
| IC50 | 1.5-2 µM | [1] |
| Molecular Formula | C18H18N2O2S | |
| Molecular Weight | 326.41 g/mol | |
| Appearance | Solid | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 6 months | [1] |
Experimental Protocols
Protocol 1: In Vitro Clk1 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant human Clk1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase assay buffer to the wells of the microplate.
-
Add the recombinant Clk1 enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a mixture of MBP and ATP (spiked with [γ-³³P]ATP for radiometric assay) to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Clk1.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C. Ensure the reaction is in the linear range of product formation.
-
Stop Reaction & Detect Signal:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Western Blot Assay for SR Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of SR proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have dysregulated splicing)
-
Cell culture medium and reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SR protein (specific for the phosphorylated form) and anti-total SR protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated SR protein.
-
Strip the membrane and re-probe with an antibody against the total SR protein to normalize for protein loading.
-
Compare the levels of phosphorylated SR protein in this compound-treated cells to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Overview of the Clk1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Control Experiments for Clk1-IN-4 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Clk1-IN-4, a known inhibitor of CDC-like kinase 1 (CLK1).[1] The content is designed to assist in the proper design and interpretation of experiments, with a focus on essential control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of CDC-like kinase 1 (CLK1). CLK1 is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] By inhibiting the ATP-binding pocket of CLK1, this compound prevents the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns of various genes.[2][4]
Q2: What are the expected phenotypic outcomes of treating cells with this compound?
A2: The inhibition of CLK1 by this compound is expected to induce changes in the alternative splicing of numerous genes, including CLK1 itself.[2][4] This can lead to a variety of cellular effects, depending on the cell type and context. For example, since CLK1 is involved in cell cycle control, treatment with this compound may lead to cell cycle arrest or changes in proliferation.[4] It is also known that CLK1 activity is responsive to cellular stress, so the effects of this compound may be more pronounced under stress conditions.[5][6]
Q3: Why are my in vitro kinase assay results not translating to my cell-based experiments?
A3: Discrepancies between in vitro and cell-based assay results are a common challenge in kinase inhibitor studies.[7] Several factors can contribute to this:
-
Cellular ATP Concentration: In vitro assays are often performed at ATP concentrations much lower than those found inside a cell. An inhibitor that appears potent in a low-ATP in vitro assay may be less effective in the high-ATP cellular environment.[8]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just CLK1.[9]
-
Inhibitor Conformation: The conformation of CLK1 in a cell may differ from that of the recombinant enzyme used in an in vitro assay, affecting inhibitor binding.[8]
Q4: How can I confirm that this compound is engaging its target (CLK1) in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in intact cells.[10][11][12] This assay is based on the principle that a protein's thermal stability is altered upon ligand binding.[13][14] By heating cells treated with this compound across a temperature gradient and measuring the amount of soluble CLK1, you can determine if the inhibitor is binding to and stabilizing the kinase. An increase in the melting temperature of CLK1 in the presence of this compound is indicative of target engagement.
Q5: What are the critical control experiments I should perform when using this compound?
A5: A multi-faceted approach to controls is essential for robust and reliable results:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as used for this compound to account for any solvent effects.
-
Positive Control Inhibitor: Use a structurally unrelated CLK1 inhibitor, such as SGC-CLK-1, to confirm that the observed phenotype is due to CLK1 inhibition and not an off-target effect of the this compound chemical scaffold.[9][15]
-
Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound to demonstrate that the observed effects are due to its specific inhibitory activity.
-
Genetic Controls: Use siRNA or CRISPR/Cas9 to knock down or knock out CLK1. The phenotype of CLK1 depletion should phenocopy the effects of this compound treatment if the inhibitor is specific.[9]
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations to establish a clear dose-response relationship for the observed phenotype.[9]
-
Off-Target Kinase Profiling: To comprehensively assess the selectivity of this compound, consider having it screened against a broad panel of kinases.[9][16]
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Kinase Assays
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[8] |
| Reagent Instability | Aliquot reagents upon receipt and store at recommended temperatures to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[8] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is necessary, ensure proper plate sealing and humidified incubation.[8] |
| Compound Precipitation | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions.[17] |
Issue 2: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Use a consistent source and batch of recombinant CLK1. Perform a quality control check of enzyme activity before starting a new batch of experiments. |
| ATP Concentration | Ensure the ATP concentration is consistent across all experiments. Note that the IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. |
| Curve Fitting | Use a sufficient number of data points (at least 8-10) to generate a reliable dose-response curve. Ensure the data is properly normalized. |
| Assay Drift | Run a positive control inhibitor with a known IC50 value in every assay to monitor for assay drift over time. |
Issue 3: Unexpected Cellular Phenotype or Toxicity
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be hitting an off-target kinase that has an opposing or toxic biological function.[9] 1. Validate with a different tool: Use a structurally unrelated CLK1 inhibitor (e.g., SGC-CLK-1) or a genetic knockdown approach (siRNA/CRISPR).[9] 2. Perform a kinase profile: Screen this compound against a broad panel of kinases to identify potential off-targets.[9] |
| Cell Line Specificity | The observed phenotype may be specific to the cell line being used due to differences in the expression levels of on- and off-target kinases. Test the effect of this compound in multiple cell lines. |
| High Compound Concentration | Using concentrations that far exceed the IC50 for CLK1 increases the likelihood of engaging lower-affinity off-target kinases.[9] Titrate the inhibitor concentration to determine the lowest effective concentration that inhibits CLK1 without causing excessive toxicity. |
Quantitative Data Summary
The following tables provide a summary of inhibitory activities for known CLK inhibitors. This data can be used as a reference for expected potencies and selectivities.
Table 1: IC50 Values of SGC-CLK-1 Against CLK Family Kinases [15]
| Kinase | IC50 (nM) |
| CLK1 | 13 |
| CLK2 | 4 |
| CLK4 | 46 |
| CLK3 | 363 |
Table 2: IC50 Values of DB18 Against CLK Family Kinases and DYRK1A [18]
| Kinase | IC50 (µM) |
| HsCLK1 | 0.004 |
| HsCLK2 | 0.050 |
| HsCLK3 | 0.339 |
| HsCLK4 | N/A |
| HsDYRK1A | 3.94 |
Hs - Homo sapiens
Experimental Protocols
Protocol 1: In Vitro CLK1 Kinase Assay (Radiometric)
This protocol provides a general guideline for a radiometric in vitro kinase assay to determine the IC50 of this compound.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA.
-
CLK1 Enzyme: Recombinant human CLK1.
-
Substrate: A suitable substrate for CLK1, such as a synthetic peptide derived from an SR protein.
-
ATP Mix: Cold ATP and [γ-33P]ATP.
-
This compound: Serial dilutions in DMSO.
-
Stop Solution: 75 mM phosphoric acid.
-
-
Assay Procedure:
-
Add kinase buffer, substrate, and this compound (or DMSO vehicle) to a 96-well plate.
-
Add CLK1 enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Start the kinase reaction by adding the ATP mix.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for CLK1 Target Engagement
This protocol describes how to perform a CETSA to confirm the engagement of this compound with CLK1 in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control at room temperature.[13]
-
-
Cell Lysis and Clarification:
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for CLK1.
-
Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: CLK1 Signaling Pathway in Alternative Splicing.
Caption: Logical Workflow for Control Experiments.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative splicing of the stress-sensitive regulator CIRBP sharpens the cellular response to bacterial infection | bioRxiv [biorxiv.org]
- 6. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Best practices for storing and handling Clk1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Clk1-IN-4. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term storage, the lyophilized powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.
Q2: What are the recommended storage conditions for this compound stock solutions?
Once reconstituted in a solvent such as DMSO, stock solutions of this compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month[1]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I prepare the working solution for my experiments?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use[1][2]. For in vitro assays, the working solution can be prepared by diluting the stock solution with the appropriate assay buffer.
Q4: What should I do if I observe precipitation in my stock solution?
If precipitation or phase separation occurs during the preparation of your stock solution, you can gently heat the solution and/or use sonication to aid in dissolution[1][3].
Q5: What are the general safety precautions for handling this compound?
This compound is for research use only[1][2]. As with any chemical compound, it is essential to consult the Material Safety Data Sheet (MSDS) for detailed information on hazards and safe handling practices[4]. Always wear appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, when handling this compound.
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in solvent) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the required volume of solvent based on the amount of this compound in the vial and the desired concentration. The molecular weight of this compound is 326.41 g/mol [1].
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[1][3].
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended[1].
Visual Guides
Signaling Pathway: Role of CLK1 in Splicing Regulation
Caption: Simplified diagram of CLK1's role in regulating pre-mRNA splicing.
Experimental Workflow: Handling and Storage of this compound
Caption: Recommended workflow for handling and storing this compound.
References
Validation & Comparative
A Head-to-Head Battle of Potency and Selectivity: TG003 versus Alternative CLK Inhibitors
In the landscape of chemical biology and drug discovery, the specific and potent inhibition of protein kinases is a paramount objective. For researchers investigating the roles of Cdc2-like kinases (CLKs) in cellular processes such as mRNA splicing, the choice of a chemical probe is critical. This guide provides a detailed comparison of TG003, a well-established CLK inhibitor, with other available CLK inhibitors, focusing on their biochemical potency, kinase selectivity, and cellular activity. While the specific compound "Clk1-IN-4" was initially queried, a potent and well-characterized inhibitor with this designation is not prominently featured in the scientific literature. Therefore, to provide a meaningful and practical comparison for researchers, this guide will focus on TG003 and another widely studied potent CLK inhibitor, KH-CB19, alongside data for the less potent "this compound (Compound 79)" for context.
Biochemical Potency: A Clear Distinction
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates that less of the substance is needed to inhibit its target. When comparing TG003 and other CLK inhibitors, a significant disparity in potency against CLK1 is immediately apparent.
| Inhibitor | CLK1 IC50 | CLK2 IC50 | CLK3 IC50 | CLK4 IC50 | Reference |
| TG003 | 20 nM | 200 nM | >10 µM | 15 nM | [1][2][3] |
| KH-CB19 | 19.7 nM | - | 530 nM | - | [4] |
| This compound (Compound 79) | 1.5-2 µM | - | - | - | [4] |
As the data illustrates, both TG003 and KH-CB19 are highly potent inhibitors of CLK1, with IC50 values in the low nanomolar range. In stark contrast, this compound (Compound 79) is a significantly weaker inhibitor, with an IC50 in the micromolar range, making it several orders of magnitude less potent. For researchers seeking to potently inhibit CLK1 in their experiments, TG003 and KH-CB19 represent far superior choices.
Kinase Selectivity: On-Target Efficacy and Off-Target Effects
While potency is crucial, the selectivity of an inhibitor is equally important to ensure that the observed biological effects are due to the inhibition of the intended target and not off-target kinases. The human kinome is vast, and many kinases share structural similarities in their ATP-binding pockets, leading to potential cross-reactivity.
TG003 is a potent inhibitor of CLK1 and CLK4, with a 10-fold lower potency against CLK2.[1][2][3] It does not inhibit CLK3, SRPK1, or SRPK2 at significant concentrations.[1] However, TG003 has been shown to inhibit other kinases, notably the DYRK family (DYRK1A IC50 = 24 nM, DYRK1B IC50 = 34 nM) and members of the Casein Kinase 1 (CK1) family.[2] This off-target activity should be a consideration in experimental design and data interpretation.
KH-CB19 is also a potent CLK1 inhibitor and shows some selectivity over CLK3.[4] However, a comprehensive kinome-wide selectivity profile for KH-CB19 is not as readily available in the public domain as for TG003. A comparative study noted that KH-CB19 may be more selective than TG003 in certain cellular assays.[5]
The selectivity profile of This compound (Compound 79) is not publicly available, which is a significant drawback for its use as a research tool. Without this data, it is impossible to ascertain whether its biological effects, even at high concentrations, are specific to CLK1 inhibition.
Cellular Activity and In Vivo Efficacy
The ultimate test of a chemical inhibitor is its ability to modulate its target in a cellular context and, for therapeutic applications, in a living organism.
TG003 has been extensively characterized in a variety of cellular and in vivo models. It has been shown to:
-
Inhibit the phosphorylation of SR proteins, key substrates of CLKs, in cells.[5]
-
Modulate alternative splicing of pre-mRNAs in cellular models.[1]
-
Reduce cell proliferation and induce apoptosis in cancer cell lines.[6]
-
Inhibit the growth of tumor xenografts in mice, demonstrating in vivo efficacy.[6]
-
Rescue embryonic defects induced by excessive CLK activity in Xenopus.[1]
In contrast, there is a lack of published data on the cellular or in vivo activity of This compound (Compound 79) and limited, though promising, cellular data for KH-CB19 .[5]
Conclusion: TG003 as a Superior, Well-Characterized CLK Inhibitor
Based on the available evidence, TG003 is demonstrably a better-characterized and more potent CLK inhibitor than the sparsely documented this compound (Compound 79) . Its low nanomolar potency against CLK1 and CLK4, coupled with a wealth of data on its cellular and in vivo activities, makes it a robust tool for studying CLK-dependent biological processes. While its off-target activity against DYRK and CK1 kinases necessitates careful experimental design and interpretation, this is a known characteristic that can be accounted for.
KH-CB19 presents as a similarly potent CLK1 inhibitor and may offer a different selectivity profile, making it a valuable alternative or complementary tool to TG003. For researchers, the choice between TG003 and other potent CLK inhibitors like KH-CB19 will depend on the specific experimental context, including the cell type, the specific CLK isoform of interest, and the potential confounding effects of off-target inhibition.
Due to its significantly lower potency and the absence of critical characterization data, this compound (Compound 79) is not recommended for studies requiring potent and specific inhibition of CLK1.
Experimental Methodologies
In Vitro Kinase Assay (for TG003)
The potency of TG003 against CLK kinases was determined using an in vitro radiometric kinase assay. The general protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl2, 8 mM dithiothreitol, and 4 mM EGTA.
-
Substrate and ATP: To this mixture, a synthetic peptide of the SF2/ASF RS domain (a known CLK substrate) is added as the phosphate (B84403) acceptor, along with ATP and [γ-32P]ATP to a final concentration of 1-20 µM.
-
Enzyme and Inhibitor: Purified recombinant CLK1, CLK2, or CLK4 enzyme is added to the reaction mixture. The inhibitor (TG003) is added at varying concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10 minutes) during which the kinase transfers the radiolabeled phosphate from ATP to the substrate peptide.
-
Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose membrane. The membrane is washed extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: The radioactivity retained on the membrane, corresponding to the phosphorylated substrate, is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Visualizing the CLK Signaling Pathway and Experimental Workflow
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the core CLK signaling pathway and a typical experimental workflow for evaluating CLK inhibitors.
CLK Signaling Pathway in Pre-mRNA Splicing
Caption: The CLK1/4 signaling pathway in regulating pre-mRNA splicing.
Experimental Workflow for CLK Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a novel CLK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Clk1-IN-4: A Comparative Analysis with Other CLK Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of their investigations. This guide provides a detailed comparison of the specificity of Clk1-IN-4 with other prominent inhibitors of the Cdc2-like kinase (CLK) family. The data presented herein, compiled from various studies, aims to facilitate an informed decision-making process for researchers targeting CLK kinases.
The CLK family of dual-specificity kinases, comprising CLK1, CLK2, CLK3, and CLK4, plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making these kinases attractive therapeutic targets. This guide focuses on the comparative specificity of this compound, a chemical probe for CLK1, CLK2, and CLK4, against other widely used CLK inhibitors such as TG003, KH-CB19, and ML167.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the inhibitory activity (IC50 or Kd values) of this compound and other selected CLK inhibitors against various kinases. Lower values indicate higher potency. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Kinase | This compound (SGC-CLK-1) (IC50, nM) | TG003 (IC50, nM) | KH-CB19 (IC50, nM) | ML167 (IC50, nM) |
| CLK1 | 13 | 20[1][2] | 20[1] | 1522[3] |
| CLK2 | 4 | 200[2] | ND | 1648[3] |
| CLK3 | 363 | >10,000[1] | >1000[1] | ND |
| CLK4 | 46 | 15[1][2] | ND | 136[3] |
| DYRK1A | >1000 | 12 | ND | >1000 |
| HIPK1 | 120 | ND | ND | ND |
| HIPK2 | 110 | ND | ND | ND |
| STK16 | 220 | ND | ND | ND |
| ND: Not Determined | ||||
| Table 1: In vitro biochemical inhibitory activity of selected CLK inhibitors. |
| Kinase | SGC-CLK-1 (Cellular IC50, nM) |
| CLK1 | 46 |
| CLK2 | 36 |
| CLK3 | >1000 |
| Table 2: Cellular target engagement of SGC-CLK-1 (this compound) using the NanoBRET assay.[4][5] |
Experimental Methodologies
The data presented in this guide were generated using various established experimental protocols. Below are detailed descriptions of the key assays commonly employed to assess kinase inhibitor specificity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific CLK enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the ability of a test compound to bind to its target kinase within living cells.
Protocol:
-
Cell Preparation: Cells (e.g., HEK293) are transfected with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are treated with the test inhibitor at various concentrations.
-
Tracer Addition: A fluorescent NanoBRET™ tracer that binds to the kinase of interest is added to the cells.
-
Signal Measurement: In the absence of an inhibitor, the tracer binds to the NanoLuc®-fused kinase, bringing the fluorophore in close proximity to the luciferase and resulting in Bioluminescence Resonance Energy Transfer (BRET). In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the BRET signal. The donor (NanoLuc®) and acceptor (tracer) emissions are measured.
-
Data Analysis: The BRET ratio is calculated, and cellular IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CLK1 Signaling Pathway and Inhibition.
References
- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of the Cdc2-like kinase 4 (Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
A Structural and Functional Comparison of Clk1-IN-4 and KH-CB19: Two Inhibitors of Cdc2-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two notable inhibitors of Cdc2-like kinase 1 (Clk1): Clk1-IN-4 and KH-CB19. This objective analysis, supported by available experimental data, aims to inform researchers in their selection and application of these chemical probes for studying the role of Clk1 in cellular processes and as a potential therapeutic target.
Introduction to Clk1 and its Inhibitors
Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] This phosphorylation is essential for the proper assembly of the spliceosome and the subsequent maturation of mRNA.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1] Both this compound and KH-CB19 have emerged as valuable tools for investigating the biological functions of Clk1.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for this compound and KH-CB19, providing a direct comparison of their potency against Clk1 and other kinases.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | CLK1 | 1.5-2 µM | Data not available | MedchemExpress |
| KH-CB19 | CLK1 | 19.7 nM | ~27-fold vs. CLK3 | MedchemExpress |
| CLK3 | 530 nM | MedchemExpress | ||
| DYRK1A | 55.2 nM | MedchemExpress |
Structural and Mechanistic Differences
KH-CB19 is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1/CLK4).[2] Structural studies have revealed that KH-CB19 employs a non-ATP mimetic binding mode.[3] Unlike typical kinase inhibitors that form hydrogen bonds with the kinase hinge region, KH-CB19 interacts with the hinge through halogen bonding.[3] This unique mechanism of action contributes to its high selectivity.
Impact on Cellular Signaling
The primary function of CLK1 is the phosphorylation of SR proteins, which is a critical step in the regulation of alternative splicing.[1] Inhibition of CLK1 is therefore expected to alter the phosphorylation status of these proteins and consequently modulate splicing events.
Experimental data has shown that KH-CB19 effectively suppresses the phosphorylation of SR proteins in cells, which is consistent with its mechanism of action.[3] For instance, treatment of human microvascular endothelial cells with KH-CB19 led to a reduction in the phosphorylation of SRp75, SRp55, and SRp20.[4]
Cellular data for This compound is currently limited, and further studies are required to elucidate its effects on SR protein phosphorylation and alternative splicing in a cellular context.
Experimental Protocols
The characterization of CLK1 inhibitors typically involves a combination of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide with a CLK1 recognition motif), ATP, and the test inhibitor at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP.
-
Luminescent Signal Generation: The newly synthesized ATP is used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by plotting the signal against the inhibitor concentration.[5]
Cellular Assay for SR Protein Phosphorylation (Western Blotting)
This assay is used to assess the ability of an inhibitor to block CLK1 activity within a cellular environment.
-
Cell Treatment: Cells are treated with the CLK1 inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to extract the total protein content.
-
Protein Quantification: The concentration of the protein in the cell lysates is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment group are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of an SR protein (e.g., phospho-SRSF1). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.
-
Signal Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, which is proportional to the amount of phosphorylated SR protein, is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated SR protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene) to determine the effect of the inhibitor on SR protein phosphorylation.[6]
CLK1 Signaling Pathway
The following diagram illustrates the central role of CLK1 in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.
Caption: CLK1 phosphorylates SR proteins, promoting spliceosome assembly and pre-mRNA splicing. This compound and KH-CB19 inhibit this process.
Conclusion
KH-CB19 stands out as a highly potent and specific inhibitor of CLK1/4 with a well-characterized, non-ATP mimetic mechanism of action. Its demonstrated cellular activity in suppressing SR protein phosphorylation makes it a valuable tool for studying the intricacies of splicing regulation. In contrast, while this compound is commercially available as a CLK1 inhibitor, the lack of comprehensive public data on its selectivity and cellular effects warrants careful consideration and further experimental validation by researchers. The choice between these two inhibitors will ultimately depend on the specific experimental context, with KH-CB19 offering a higher degree of confidence in its target engagement and specificity based on currently available information.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision® — 3decision [3decision.discngine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.jp [promega.jp]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
A Comparative Guide to In Vitro Kinase Assays for Evaluating Clk Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various inhibitors targeting the Cdc2-like kinase (Clk) family. The data presented herein, summarized from multiple studies, facilitates the selection of appropriate tool compounds and potential therapeutic candidates. Detailed experimental protocols for commonly employed in vitro kinase assays are also included to ensure reproducibility and aid in experimental design.
Comparative Potency of Clk Inhibitors
The inhibitory activities of several small molecules against Clk isoforms (CLK1, CLK2, CLK3, and CLK4) and common off-target kinases, such as the DYRK family, have been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, is presented in the table below. Lower IC50 values indicate higher potency.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Reference |
| Compound-1 (Cpd-1) | 16 | 45 | - | - | - | - | [1] |
| Compound-2 (Cpd-2) | <10 | <10 | - | - | - | - | [1] |
| Compound-3 (Cpd-3) | <10 | <10 | - | - | - | - | [1] |
| TG003 | 20 | - | - | - | 12 | - | [2] |
| ML315 | <10 | - | - | <10 | <10 | <10 | [3] |
| KH-CB19 | 20 | - | - | - | 55 | - | [4] |
| SGC-CLK-1 | 46 | 36 | >1000 | - | - | - | [5] |
| T-025 | Potent (IC50 not specified) | Potent (IC50 not specified) | - | - | Lower selectivity | - | [6] |
| 1C8 | <5% remaining activity at 10 µM | <5% remaining activity at 10 µM | - | <5% remaining activity at 10 µM | ~10% remaining activity at 10 µM | ~10% remaining activity at 10 µM | [7] |
| GPS167 | Potent (IC50 not specified) | Potent (IC50 not specified) | - | Potent (IC50 not specified) | 3 to 5-fold lower sensitivity than CLK1 | 3 to 5-fold lower sensitivity than CLK1 | [7] |
| 670551 | - | 619.7 | 46% inhibition at 1 µM | - | Not significantly inhibited | - | [8] |
| CAF022 | - | 32 | - | - | - | - | [9] |
| CAF061 | Hit | 24 | - | Hit | - | - | [9] |
Note: "-" indicates that the data was not provided in the cited sources. The potency of some compounds is expressed as the percentage of remaining kinase activity at a specific concentration.
Signaling Pathway and Experimental Workflow
To understand the context of Clk inhibition, it is crucial to visualize the signaling pathway and the experimental workflow used to assess inhibitor potency.
Caption: CLK kinases phosphorylate SR proteins, a key step in spliceosome assembly and the regulation of pre-mRNA splicing.
The following diagram illustrates a typical workflow for an in vitro kinase assay designed to measure the potency of Clk inhibitors.
Caption: A generalized workflow for determining the IC50 of a Clk inhibitor using an in vitro kinase assay.
Experimental Protocols
Below are detailed methodologies for two common types of in vitro kinase assays used to assess Clk inhibitor potency.
Protocol 1: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CLK1, CLK2, CLK3, or CLK4
-
Clk inhibitor stock solution (in DMSO)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix of the kinase reaction components (kinase, substrate, and kinase buffer) according to the manufacturer's instructions or established lab protocols.[5]
-
Inhibitor Preparation: Perform a serial dilution of the Clk inhibitor to achieve a range of desired concentrations. A DMSO-only control should be included.
-
Assay Plate Setup: Add the diluted inhibitor or DMSO control to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the kinase reaction master mix to each well. Initiate the kinase reaction by adding ATP.[5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents from the assay kit, following the manufacturer's protocol. This typically involves a two-step process to first deplete unused ATP and then convert ADP to ATP, which generates a luminescent signal.[5][10]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Protocol 2: Radiometric In Vitro Kinase Assay (e.g., ³³P-γ-ATP Filter Binding Assay)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.[11]
Materials:
-
Recombinant human CLK1, CLK2, CLK3, or CLK4
-
Clk inhibitor stock solution (in DMSO)
-
Substrate (e.g., a specific peptide substrate)
-
[γ-³³P]-ATP
-
Kinase Assay Buffer
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and inhibitor solutions in the kinase assay buffer.
-
Assay Plate Setup: Add the inhibitor or DMSO control, the kinase, and the substrate to the wells of the assay plate.
-
Kinase Reaction Initiation: Start the reaction by adding [γ-³³P]-ATP.[3]
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Reaction Termination and Substrate Capture: Stop the reaction (e.g., by adding a solution like phosphoric acid) and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Data Acquisition: Add a scintillant to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated phosphate for each reaction. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Disclaimer: These protocols provide a general framework. Specific concentrations of enzyme, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase and assay system.[12] Always refer to the manufacturer's instructions for commercial assay kits.
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- 10. promega.jp [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spliceosome: A Comparative Guide to Clinical-Stage Clk1/4 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of Clk1/4 inhibitors in clinical development presents a promising frontier in targeting diseases driven by aberrant pre-mRNA splicing. This guide provides a comprehensive comparison of key inhibitors that have entered clinical trials, with a focus on their performance, underlying experimental data, and methodologies.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1-4) that play a pivotal role in regulating pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1] This phosphorylation is crucial for the proper assembly of the spliceosome and the accurate excision of introns from pre-mRNA.[2] Dysregulation of this process is implicated in a variety of diseases, including cancer and osteoarthritis, making CLKs attractive therapeutic targets.[1] Several small molecule inhibitors of Clk1 and Clk4 have now progressed into clinical trials, each with distinct profiles and therapeutic goals. This guide examines the clinical data for four prominent Clk1/4 inhibitors: Lorecivivint, Cirtuvivint (B3325501) (SM08502), Silmitasertib (B1669362) (CX-4945), and Rogocekib (B10831987) (CTX-712).
The Clk Signaling Pathway in Splicing Regulation
The primary function of CLK kinases is to phosphorylate SR proteins, which are essential components of the spliceosome. This signaling cascade is critical for proper gene expression.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of Lorecivivint, Cirtuvivint, Silmitasertib, and Rogocekib.
Table 1: Lorecivivint Clinical Trials in Knee Osteoarthritis
| Trial Identifier | Phase | No. of Patients | Intervention | Key Efficacy Endpoints & Results | Key Safety Findings |
| OA-07 (Extension of OA-11) | 3 | Enrolled patients who completed OA-11 | 0.07 mg lorecivivint intra-articular injection | Structural Change (mJSW): Patients receiving three annual injections showed a 0.06 mm decline in mJSW vs. baseline at 36 months, compared to a 0.21 mm decline in placebo patients (P=0.045).[3] Pain Improvement: Statistically significant improvement in pain versus the placebo cohort.[3] | Appeared safe and well-tolerated with no new safety signals on repeat injections.[3] |
| Phase 2b | 2b | 695 | Single intra-articular injection of 0.03, 0.07, 0.15, or 0.23 mg lorecivivint | Pain NRS: Significant improvements vs. placebo with 0.07 mg and 0.23 mg at week 12 (P=0.001 and P=0.012) and week 24 (P=0.031 and P=0.022).[4] WOMAC Pain and Function: 0.07 mg showed significant improvement at week 12 (P=0.04 and P=0.021); 0.23 mg showed significant improvement at week 24 (P=0.031 and P=0.017).[4] | No significant differences in adverse events compared to placebo.[4] |
| OA-10 | 3 | 498 | Single intra-articular injection of 0.07 mg lorecivivint | Did not meet the primary endpoint of change from baseline in Pain NRS at week 12.[5] Efficacy signals were observed in patients with less severe structural disease (KL Grade 2).[5] | Well-tolerated with similar incidence, seriousness, and severity of adverse events across treatment groups.[5] |
Table 2: Cirtuvivint (SM08502) Clinical Trials in Solid Tumors
| Trial Identifier | Phase | No. of Patients | Intervention | Key Efficacy Endpoints & Results | Key Safety Findings |
| NCT03355066 | 1 | 19 (in Part 1A) | Oral SM08502 at doses from 10 mg to 80 mg | Pharmacokinetics: Dose-dependent increases in systemic exposure.[2] Preliminary Efficacy: Reduction in circulating tumor cells, decline in PSA, tumor shrinkage, and prolonged stable disease in multiple subjects.[6] | Most Common AEs: Nausea (63.2%), diarrhea (52.6%), fatigue (42.1%), and vomiting (36.8%).[2] Grade ≥3 AEs: Diarrhea (15.8%), anemia (10.5%), decreased lymphocyte count (10.5%).[2] |
| NCT05084859 | 1b | 150 (planned) | Oral cirtuvivint in combination with standard-of-care agents | Preliminary Efficacy: Evidence suggesting reversal of hormonal therapy resistance in castration-resistant prostate cancer when combined with abiraterone.[7] | Manageable safety profile in a heavily pre-treated population.[7] |
Table 3: Silmitasertib (CX-4945) Clinical Trials in Cancer
| Trial Identifier | Phase | No. of Patients | Intervention | Key Efficacy Endpoints & Results | Key Safety Findings |
| S4-13-001 (NCT02128282) | 1b/2 | 88 (ITT analysis) | Oral silmitasertib (1000 mg BID for 10 days) + gemcitabine (B846) + cisplatin (B142131) | Median Overall Survival: 13.6 months (ITT); 17.4 months (modified ITT).[8] Median Progression-Free Survival: 11.1 months.[8] Overall Response Rate: 32.1%.[8] Disease Control Rate: 79.3%.[8] | No grade 3 or 4 toxicities with a prevalence >10% were encountered. The overall toxicity profile was reflective of the standard gemcitabine + cisplatin regimen.[9] |
| Phase 1 (Advanced Solid Tumors) | 1 | 43 | Oral CX-4945 (BID or QID for 3 of 4 weeks) | Stable Disease: ≥6 months in 15% of patients.[10] | Dose-Limiting Toxicities: Diarrhea and hypokalemia (reversible).[10] Generally well-tolerated.[10] |
Table 4: Rogocekib (CTX-712) Clinical Trials in Hematologic Malignancies
| Trial Identifier | Phase | No. of Patients | Intervention | Key Efficacy Endpoints & Results | Key Safety Findings |
| jRCT2080224127 | 1 | 14 (AML and MDS) | Oral rogocekib (70 mg or 105 mg twice weekly) | Overall Response Rate: 42.9%.[11] AML (n=12): 3 CR (25.0%), 1 CRi (8.3%).[11] MDS (n=2): 1 CR (50.0%).[11] | Dose-Limiting Toxicity: One case of Grade 4 Pneumonia in the 105 mg cohort.[11] Manageable and tolerable safety profile.[11] |
| NCT05732103 | 1/2 | 225 (planned) | Oral CTX-712 (dose escalation followed by expansion) | To assess safety, tolerability, pharmacokinetics, pharmacodynamics, and therapeutic activity. | Ongoing. |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below are summaries of the methodologies for key assessments as described in the provided search results.
General Clinical Trial Workflow
The following diagram illustrates a typical workflow for the clinical trials discussed.
References
- 1. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biosplice Presents Successful Structure and Pain Results from Completed Phase 3 Long-Term Extension Clinical Trial for Lorecivivint for the Treatment of Knee Osteoarthritis - BioSpace [biospace.com]
- 4. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. biosplice.com [biosplice.com]
- 7. biosplice.com [biosplice.com]
- 8. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ashpublications.org [ashpublications.org]
Benchmarking Clk1-IN-4: A Comparative Guide to Novel CLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clk1-IN-4 with a selection of novel inhibitors targeting the Cdc2-like kinase (CLK) family. The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making these kinases attractive targets for therapeutic intervention. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in the selection and application of these chemical probes.
Data Presentation: Quantitative Inhibitor Profiling
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable CLK inhibitors against various kinase targets. This data has been compiled from multiple sources to provide a comparative overview of potency and selectivity. It is important to note that a complete selectivity profile for this compound against other CLK isoforms and related kinases is not publicly available at the time of this publication.
| Inhibitor | CLK1 (IC50, nM) | CLK2 (IC50, nM) | CLK3 (IC50, nM) | CLK4 (IC50, nM) | DYRK1A (IC50, nM) | DYRK1B (IC50, nM) |
| This compound | 1500-2000 | Data not available | Data not available | Data not available | Data not available | Data not available |
| TG003 | 20 | 200 | >10000 | 15 | 24 | 34 |
| KH-CB19 | 19.7 | Data not available | 530 | Likely potent | 55.2 | Data not available |
| T-025 | 4.8 | 0.096 | 6.5 | 0.61 | 0.074 | 1.5 |
| CC-671 | Data not available | 3 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 values of kinase inhibitors.
Materials:
-
Recombinant CLK enzymes (CLK1, CLK2, CLK3, CLK4)
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific SR protein-derived peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound, TG003) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1][2]
Cellular Splicing Reporter Assay
This assay assesses the ability of a CLK inhibitor to modulate splicing activity within a cellular context.
Materials:
-
A cell line (e.g., HeLa or HEK293) stably or transiently transfected with a splicing reporter plasmid. The reporter typically consists of a gene (e.g., luciferase) containing an intron, where splicing efficiency affects the final protein expression.
-
Cell culture medium and reagents.
-
Test inhibitors.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors for a specific duration (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
A decrease or increase in luciferase activity, depending on the reporter design, indicates modulation of splicing.
-
Determine the EC50 value of the inhibitor for splicing modulation.[3][4]
Western Blot for Phosphorylation of SR Proteins
This method is used to detect the phosphorylation status of SR proteins, a direct downstream target of CLK kinases, in inhibitor-treated cells.
Materials:
-
Cell line of interest.
-
Test inhibitors.
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-SR protein (e.g., mAb104) and an antibody against a total SR protein (e.g., anti-SRSF2/SC35) or a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test inhibitors at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against the total SR protein or a loading control.[5]
Mandatory Visualizations
CLK Signaling Pathway and Inhibition
Caption: CLK1 phosphorylates SR proteins, leading to their activation and subsequent involvement in spliceosome assembly for pre-mRNA splicing. Both this compound and novel inhibitors block this process by inhibiting CLK1 activity.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
Logical Relationship of Cellular Effects
Caption: The logical cascade of events following cellular treatment with a CLK inhibitor, from kinase inhibition to the ultimate cellular phenotype.
References
- 1. promega.jp [promega.jp]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Triple Exon-Skipping Luciferase Reporter Assay Identifies A New CLK Inhibitor Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Phenotypic Screening of Cdc2-like Kinase (Clk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Cdc2-like kinase (Clk) inhibitors based on phenotypic screening data. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the selection and application of these compounds in research and drug development.
Introduction to Clk Inhibitors and Phenotypic Screening
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] This phosphorylation is essential for the proper assembly of the spliceosome and the regulation of alternative splicing.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][3]
Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that induce a desired change in cellular phenotype, without a preconceived bias about the molecular target.[4][5] For kinase inhibitors, this approach is particularly valuable as it can reveal on-target and off-target effects in a physiologically relevant context, providing insights into a compound's therapeutic potential and mechanism of action.[4] This guide compares several prominent Clk inhibitors based on their reported effects in phenotypic assays.
Comparative Data Presentation
The following tables summarize the biochemical potency and cellular anti-proliferative activity of various Clk inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Selected Clk Inhibitors
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | Key Off-Targets (IC50, nM) |
| T3 | 0.67 | 15 | 110 | - | DYRK1A (260), DYRK1B (230) |
| SM08502 | - | 1 | 14 | - | - |
| 1C8 | <5% remaining activity @ 10µM | <5% remaining activity @ 10µM | - | <5% remaining activity @ 10µM | DYRK1A (~10% rem. act.), DYRK1B (~10% rem. act.), CSNK2 (5% rem. act.) |
| GPS167 | Strong | Strong | - | Strong | DYRK1B (3-5 fold lower sensitivity than CLK1), DYRK2 (3-5 fold lower sensitivity than CLK1) |
| TG003 | 10-20 | - | - | 10-20 | DYRK1A, DYRK1B |
| SGC-CLK-1 | 13 | 4 | 363 | 46 | HIPK1, HIPK2, STK16 |
| Cpd-1 | 16 | 45 | - | - | SRPK1 (61), SRPK2 (75) |
| Cpd-2 | 1.1 | 2.4 | - | - | SRPK1 (200), SRPK2 (310), PI3Kα (moderate inhibition) |
| Cpd-3 | 1.1 | 2.1 | - | - | SRPK1 (130), SRPK2 (260), Aurora A (moderate inhibition) |
| ML315 | 68 | 231 | >1000 | 68 | DYRK1A (282) |
Data compiled from multiple sources.[3][6][7][8] "-" indicates data not available.
Table 2: Anti-proliferative Activity (GI50, nM) of Clk Inhibitors in Selected Cancer Cell Lines
| Inhibitor | HCT116 (Colon) | A2780 (Ovarian) | MDA-MB-468 (Breast) | A549 (Lung) | COLO205 (Colon) |
| T3 | 122 | 345 | - | - | - |
| Cpd-1 | 1300 | - | 1400 | 1200 | 980 |
| Cpd-2 | 130 | - | 110 | 150 | 110 |
| Cpd-3 | 110 | - | 110 | 130 | 110 |
| HSD1791 | - | - | - | - | - |
Data compiled from multiple sources.[8][9][10] "-" indicates data not available. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for key phenotypic screening assays are provided below.
High-Content Screening (HCS) Assay for Apoptosis
This protocol describes a multiplexed, imaging-based assay to quantify apoptosis induction by Clk inhibitors.
-
Cell Plating: Seed cells (e.g., HeLa, U2OS) in 96- or 384-well black, clear-bottom imaging plates at a density that ensures sub-confluency throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of Clk inhibitors and appropriate controls (e.g., DMSO as vehicle, staurosporine (B1682477) as a positive control for apoptosis).
-
Incubation: Incubate cells for a predetermined time course (e.g., 24, 48 hours).
-
Staining:
-
Add a solution containing Hoechst 33342 (to stain nuclei for cell counting and nuclear morphology), a marker for apoptosis (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent, or Annexin V conjugated to a fluorophore), and a membrane-impermeable dye (e.g., propidium (B1200493) iodide or DAPI) to identify dead cells.
-
Incubate according to the reagent manufacturer's instructions.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system. Use appropriate filter sets for each fluorescent probe. Capture multiple fields per well to ensure robust statistics.
-
Image Analysis:
-
Use high-content analysis software to segment images and identify individual cells based on the nuclear stain.
-
Quantify the intensity of the apoptosis marker within each cell.
-
Measure nuclear condensation and fragmentation from the Hoechst stain.
-
Count the number of live, apoptotic, and necrotic cells based on the combination of fluorescent signals.
-
Generate dose-response curves for apoptosis induction.
-
Immunofluorescence Assay for SR Protein Phosphorylation
This protocol allows for the visualization and quantification of changes in the phosphorylation status and localization of SR proteins following Clk inhibitor treatment.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Clk inhibitors at various concentrations and time points.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., mAb1H4) diluted in antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear fluorescence intensity of the phospho-SR protein signal. Analyze changes in the sub-nuclear localization (e.g., distribution in nuclear speckles).
-
Cell Viability (Proliferation) Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of Clk inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the Clk inhibitors to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition and Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the GI50 value.
-
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of Clk inhibitors.
Caption: A typical workflow for high-content phenotypic screening of Clk inhibitors.
Caption: Clk kinases phosphorylate SR proteins, a key step in regulating alternative splicing.
Caption: CLKs can modulate the Wnt/β-catenin pathway by affecting the splicing of key components.
Caption: Crosstalk between CLK1 and the PI3K/AKT/mTOR pathway in regulating cell survival and proliferation.
References
- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Clk1-IN-4
Researchers and drug development professionals handling Clk1-IN-4 must adhere to strict disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. As a potent kinase inhibitor, all materials contaminated with this compound, including the pure compound, solutions, and used labware, must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to operate within a certified chemical fume hood and wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. If there is a risk of generating aerosols and work cannot be contained within a fume hood, respiratory protection should be used.
Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring compliant disposal. Waste containing this compound must be kept separate from all other waste streams.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container. | "Hazardous Waste," "this compound," list of all chemical constituents, approximate concentrations, and accumulation start date. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap. | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and accumulation start date. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Key Container Management Practices:
-
Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[1]
-
Ensure containers have a secure, tight-fitting lid and are kept closed except when adding waste.[2]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Secondary containment should be used to prevent spills.[1]
Step-by-Step Disposal Protocol
-
Segregation at the Source : Immediately segregate all waste contaminated with this compound, including unused compounds, solutions, and contaminated consumables, from other laboratory waste.[3]
-
Containment :
-
Solid Waste : Place items such as contaminated gloves, pipette tips, and weighing paper into a designated hazardous waste container clearly labeled for solid chemical waste.[1][3]
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof container.[3] The original container may be suitable if available.[2]
-
Sharps : Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.[2]
-
-
Labeling : Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date when waste accumulation began.[2][4]
-
Storage : Store the labeled waste containers in a designated satellite accumulation area within the laboratory, ensuring they are segregated from incompatible materials.[2][3]
-
Decontamination :
-
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3]
-
The first rinsate from cleaning contaminated glassware must be collected and disposed of as hazardous chemical waste.[2] Subsequent rinses may be disposed of according to institutional guidelines.
-
-
Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this waste through standard municipal channels.[3]
Disposal Workflow
References
Safeguarding Research: A Comprehensive Guide to Handling Clk1-IN-4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Clk1-IN-4, a potent inhibitor of CDC-like kinase 1 (CLK1). Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of research.
As a biologically active small molecule, this compound should be handled with a high degree of caution. The following procedures outline the necessary personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory when working with this compound in both solid and solution forms. The specific level of protection should be determined by a risk assessment of the planned experimental procedures.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Body Protection: Disposable lab coat. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a splash hazard.Body Protection: Standard lab coat. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard lab coat. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a designated, secure, and well-ventilated area. Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage.[1]
-
Weighing and Solution Preparation:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Use a precision balance and handle the solid carefully to minimize the generation of airborne particles.
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
-
Experimental Use:
-
Conduct all experiments in a designated area.
-
When diluting stock solutions, work in a fume hood or a biological safety cabinet.
-
Avoid direct contact with the skin and eyes.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, gloves, empty vials) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Decontamination | Reusable glassware and equipment should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous liquid waste. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling potent kinase inhibitors like this compound and maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
